2-Chloro-3-fluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKIADFDXOCBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175659 | |
| Record name | 2-Chloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21397-08-0 | |
| Record name | 2-Chloro-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21397-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-fluoroaniline (CAS No. 21397-08-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-fluoroaniline, a key chemical intermediate. The document details its physicochemical properties, spectral data, synthesis protocols, safety and handling procedures, and its applications in various fields, with a focus on pharmaceutical development.
Chemical and Physical Properties
This compound is a halogenated aromatic amine noted for its utility as a building block in organic synthesis. Its physical and chemical characteristics are summarized below.
| Property | Value |
| CAS Number | 21397-08-0 |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol [1][2] |
| Appearance | Colorless to orange liquid |
| Boiling Point | 210.3 °C at 760 mmHg |
| Density | 1.349 g/cm³ |
| Flash Point | 81 °C |
| Refractive Index | 1.592 |
| pKa | 1.10 (Predicted) |
| LogP | 2.64 |
| Storage Temperature | 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon)[3] |
Spectral Data
Detailed spectral analysis is crucial for the identification and quality control of this compound.
| Analytical Technique | Data Summary |
| Mass Spectrometry (MS) | A GC-MS spectrum is available for this compound in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library.[4] The exact mass is 145.009455 g/mol .[4] |
| Nuclear Magnetic Resonance (NMR) | 1H NMR, 13C NMR, and other spectral data are typically available from suppliers upon request for specific lots. |
| Infrared Spectroscopy (IR) | A computed Vapor Phase IR database is available through Wiley's KnowItAll IR Spectral Library collection.[4] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound is a two-step process starting from 3-fluoronitrobenzene.[5]
-
Chlorination: 3-Fluoronitrobenzene is chlorinated to produce 2-chloro-3-fluoronitrobenzene.
-
Reduction: The nitro group of 2-chloro-3-fluoronitrobenzene is then reduced to an amine group to yield the final product.[5]
Caption: Synthesis of this compound.
Experimental Protocol: Reduction of 2-Chloro-3-fluoronitrobenzene
While a specific, detailed protocol for the reduction of 2-chloro-3-fluoronitrobenzene was not available in the searched literature, a general procedure based on the reduction of similar nitroaromatic compounds using iron powder is as follows. This protocol is illustrative and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloro-3-fluoronitrobenzene
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Ethanol or a mixture of Ethanol and Water
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of iron powder (3 equivalents) and 2-chloro-3-fluoronitrobenzene (1 equivalent) is suspended in a mixture of ethanol and a small amount of aqueous acid (e.g., HCl).[6]
-
The mixture is heated to reflux and stirred vigorously for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The bulk of the ethanol is removed under reduced pressure.
-
The residue is diluted with ethyl acetate and water.
-
The aqueous layer is carefully neutralized with a sodium hydroxide solution to precipitate iron salts.[6]
-
The mixture is filtered to remove the iron salts.
-
The aqueous layer is separated and extracted multiple times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate.[6]
-
The solvent is removed by rotary evaporation to yield crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Applications
This compound is a versatile intermediate in the synthesis of complex organic molecules due to the differential reactivity of its functional groups. The amino group can undergo diazotization, acylation, and alkylation, while the aromatic ring is subject to further electrophilic substitution, and the halogen atoms can participate in cross-coupling reactions.
Its primary applications are in the manufacturing of:
-
Pharmaceuticals: It serves as a key building block for active pharmaceutical ingredients (APIs).[7]
-
Agrochemicals: It is used in the development of novel herbicides, fungicides, and insecticides.[8]
-
Dyestuffs: The compound is an important intermediate for producing a variety of dyes for the textile, leather, and paper industries.[9]
Caption: Applications of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory or industrial setting.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[10][11] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[10] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[11] |
-
Signal Word: Warning[10]
-
Pictograms: nötig
Precautionary Measures and First Aid
A logical workflow for handling this chemical and responding to exposure is outlined below.
Caption: Safe handling and emergency response workflow.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[10]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[10][11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][11]
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[11]
Conclusion
This compound (CAS No. 21397-08-0) is a pivotal chemical intermediate with a well-defined property profile and established synthesis routes. Its significance in the production of a wide range of commercial products, particularly pharmaceuticals and agrochemicals, underscores its importance in industrial organic chemistry. Adherence to strict safety protocols is mandatory when handling this compound due to its hazardous nature. This guide serves as a foundational resource for professionals engaged in research and development involving this versatile molecule.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. lookchem.com [lookchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound | 21397-08-0 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
The Chemical Profile of 2-Chloro-3-fluoroaniline: A Core Intermediate in Synthetic Chemistry
For Immediate Release
This technical guide provides a detailed overview of 2-Chloro-3-fluoroaniline, a key chemical intermediate. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines its fundamental properties and illustrates its integral role in synthetic pathways.
Core Molecular Data
This compound is a substituted aniline derivative with the chemical formula C₆H₅ClFN.[1][2][3][4] Its molecular structure and key identifiers are summarized below for quick reference.
| Identifier | Value |
| Chemical Formula | C₆H₅ClFN[2][3][4] |
| Molecular Weight | 145.56 g/mol [1][2][5] |
| CAS Number | 21397-08-0[1][2] |
Role in Chemical Synthesis
This compound serves as a critical building block in the synthesis of a variety of more complex molecules.[6] Its chemical structure, featuring chloro, fluoro, and amino functional groups, allows for diverse reactivity, making it a valuable precursor in the production of pharmaceuticals, agrochemicals, and dyestuffs.[6] The presence of both halogen substituents provides specific regioselectivity in subsequent reactions, a desirable trait in multi-step organic synthesis.
The general workflow for the utilization of this compound as a synthetic intermediate is depicted in the following diagram. This visualization outlines the logical progression from the starting material to the final, value-added products.
Caption: Synthetic pathway of this compound.
Experimental Considerations
While specific experimental protocols are highly dependent on the desired final product, the handling of this compound requires standard laboratory safety procedures for halogenated aromatic amines. Due to its role as a synthetic intermediate, detailed experimental methodologies are typically found in the context of the synthesis of the target molecule it is used to produce. Researchers are advised to consult relevant synthetic chemistry literature for specific reaction conditions and protocols.
This document is intended for informational purposes for a technical audience and does not constitute a certificate of analysis or a safety data sheet.
References
physical and chemical properties of 2-Chloro-3-fluoroaniline
An In-depth Technical Guide to 2-Chloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (CAS No: 21397-08-0), a halogenated aniline derivative of significant interest in organic synthesis and pharmaceutical development. This document details its physicochemical characteristics, spectroscopic profile, synthesis protocols, and potential metabolic pathways, serving as a critical resource for its application in research and development.
Core Physicochemical Properties
This compound is a substituted aromatic amine with the molecular formula C₆H₅ClFN.[1][2][3] Its structure, featuring both a chlorine and a fluorine atom on the aniline ring, imparts unique reactivity and makes it a valuable intermediate for the synthesis of complex molecules.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 21397-08-0 | [1][2] |
| Molecular Formula | C₆H₅ClFN | [1][2] |
| Molecular Weight | 145.56 g/mol | [1][2] |
| Boiling Point | 210.3 °C (at 760 mmHg) | [4] |
| Density | 1.349 g/cm³ | [4] |
| Refractive Index | 1.592 | [4] |
| Flash Point | 81 °C | [4] |
| Appearance | Transparent, slightly light yellow liquid (based on isomers) | [5] |
| Solubility | Soluble in most organic solvents. | [6] |
Table 2: Computational and Safety Data for this compound
| Property | Value | Reference |
| pKa (Predicted) | ~1.0 ± 0.10 | [4] |
| LogP | 2.64250 | [4] |
| Storage Conditions | Store at 2-8 °C or -20 °C under inert gas. | [2][4] |
| Hazard Codes | Xi (Irritant), T (Toxic) | [4] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a molecular ion peak pattern that reflects the isotopic abundance of chlorine.
-
Molecular Ion (M⁺): A peak at m/z 145, corresponding to the molecule with the ³⁵Cl isotope.
-
[M+2]⁺ Peak: A peak at m/z 147, corresponding to the molecule with the ³⁷Cl isotope.
-
Intensity Ratio: The relative intensity of the M⁺ to [M+2]⁺ peak is approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region is expected to show complex multiplets for the three protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating amino group. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to fluorine and the amino group will show characteristic coupling (J-coupling).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While no specific spectrum is available, data from isomers like 3-chloro-2-fluoroaniline can provide insight.[17]
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-N Stretching: Vibrations in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretching: A band in the 600-800 cm⁻¹ region.
-
C-F Stretching: A strong absorption band typically found in the 1000-1400 cm⁻¹ range.
-
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-chloro-3-fluoronitrobenzene.[18] This precursor can be synthesized by the chlorination of 3-fluoronitrobenzene. The reduction step can be achieved via catalytic hydrogenation or using a reducing agent like iron powder.
Protocol: Reduction of 2-Chloro-3-fluoronitrobenzene using Iron
This protocol is adapted from established methods for similar halogenated nitroaromatics.[19]
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 2-chloro-3-fluoronitrobenzene (1 equivalent), iron powder (3-4 equivalents), ethanol, and water.
-
Initiation: Heat the mixture to approximately 60°C with vigorous stirring.
-
Reaction: Slowly add a catalytic amount of hydrochloric acid to the mixture. An exothermic reaction should commence. Maintain the reaction temperature between 80-90°C, cooling with a water bath if necessary. Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts can be washed, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound.
Analytical Workflow
Quality control and characterization of this compound and its reaction products can be performed using standard chromatographic and spectroscopic techniques.
Biological Activity and Metabolism
While specific metabolic studies on this compound are not widely published, the metabolic fate of its isomers, such as 3-chloro-4-fluoroaniline, has been investigated in rats.[20] These studies provide a likely model for its biotransformation.
The metabolism is expected to be rapid and extensive, with major pathways including:
-
Phase I Metabolism: Hydroxylation of the aromatic ring, primarily mediated by cytochrome P450 enzymes.
-
Phase II Metabolism:
-
N-acetylation of the amino group.
-
O-sulfation and glucuronidation of the hydroxylated metabolites to form water-soluble conjugates for excretion.
-
Principal metabolites are likely to be sulfated and glucuronidated derivatives of hydroxylated this compound.[20] Additionally, related fluoroanilines have been shown to undergo biodegradation by various bacterial strains.[21]
Due to its structural similarity to other anilines used in drug synthesis, this compound is a key building block for creating novel therapeutic agents, particularly in areas like antiviral and anti-inflammatory research.[22]
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. This compound | C6H5ClFN | CID 88884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Chloro-4-fluoroaniline(2106-02-7) 13C NMR [m.chemicalbook.com]
- 9. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR [m.chemicalbook.com]
- 10. 3-Fluoroaniline(372-19-0) 13C NMR spectrum [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 4-Fluoroaniline(371-40-4) 13C NMR [m.chemicalbook.com]
- 16. 3-Chloro-4-fluoroaniline(367-21-5) IR Spectrum [chemicalbook.com]
- 17. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | 21397-08-0 [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 21. Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ossila.com [ossila.com]
Spectroscopic Profile of 2-Chloro-3-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-3-fluoroaniline, a key intermediate in various synthetic applications. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside experimental Mass Spectrometry (MS) findings. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.
Spectroscopic Data Summary
¹H NMR (Proton NMR) Data (Predicted)
The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, and a broad signal for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-4 | 6.85 - 7.00 | ddd | J(H-F) ≈ 9.0, J(H-H) ≈ 8.5, J(H-H) ≈ 1.0 | 1H |
| H-5 | 6.65 - 6.80 | ddd | J(H-H) ≈ 8.5, J(H-H) ≈ 8.0, J(H-F) ≈ 1.5 | 1H |
| H-6 | 6.95 - 7.10 | t | J(H-H) ≈ 8.0 | 1H |
| -NH₂ | 3.50 - 4.50 | br s | - | 2H |
ddd = doublet of doublet of doublets, t = triplet, br s = broad singlet
¹³C NMR (Carbon NMR) Data (Predicted)
The predicted ¹³C NMR spectrum will show six signals for the aromatic carbons. The carbon atoms directly attached to the electronegative chlorine, fluorine, and nitrogen atoms will have their chemical shifts significantly affected.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | 145.0 - 148.0 |
| C-2 (-Cl) | 118.0 - 121.0 |
| C-3 (-F) | 158.0 - 162.0 (d, ¹J(C-F) ≈ 240-250 Hz) |
| C-4 | 115.0 - 118.0 (d, ²J(C-F) ≈ 20-25 Hz) |
| C-5 | 112.0 - 115.0 |
| C-6 | 125.0 - 128.0 (d, ³J(C-F) ≈ 3-5 Hz) |
d = doublet
¹⁹F NMR (Fluorine NMR) Data (Predicted)
A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic environment of the fluorine atom on the aromatic ring.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹⁹F | -115 to -125 |
Referenced to CFCl₃
IR (Infrared) Spectroscopy Data (Predicted)
The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, aromatic C-H and C=C stretching, and C-Cl and C-F stretching vibrations.
Table 4: Predicted Significant IR Absorptions for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| N-H Bend | 1600 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch (aromatic) | 1250 - 1350 | Strong |
| C-F Stretch | 1100 - 1200 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
MS (Mass Spectrometry) Data (Experimental)
The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation patterns. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is expected. The experimental data is sourced from SpectraBase.[1]
Table 5: Experimental Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
| 145/147 | [M]⁺˙ (Molecular Ion) | High |
| 110 | [M - Cl]⁺ | Moderate |
| 83 | [M - Cl - HCN]⁺ | Moderate |
Experimental Protocols
Standard protocols for obtaining the spectroscopic data are detailed below. These methodologies are generally applicable for the analysis of halogenated anilines.
NMR Spectroscopy
-
Sample Preparation : A solution of 5-10 mg of this compound is prepared in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Acquisition : A standard proton NMR spectrum is acquired on a 300 or 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired on a 75 or 100 MHz spectrometer. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition : A ¹⁹F NMR spectrum is acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 282 or 376 MHz. A common external reference is CFCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
-
Data Acquisition : The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Injector Temperature : 250 °C.
-
Oven Program : An initial temperature of 70°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and held for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Scan Range : m/z 40-300.
-
Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a compound like this compound is depicted in the following diagram.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis and structural elucidation of this compound.
References
An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-Chloro-3-fluoroaniline (CAS No. 21397-08-0). The information is intended to support risk assessment and ensure safe laboratory and manufacturing practices for professionals in research, development, and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a halogenated aromatic amine, a chemical class of significant interest in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its dual halogenation with both chlorine and fluorine imparts specific reactivity and makes it a versatile building block in organic synthesis.[1][2] Accurate knowledge of its physical and chemical properties is fundamental to its safe handling and use.
| Property | Value | Source(s) |
| CAS Number | 21397-08-0 | [2][4] |
| Molecular Formula | C₆H₅ClFN | [2][4][5] |
| Molecular Weight | 145.56 g/mol | [2][4][5] |
| Appearance | Powder or liquid | - |
| Boiling Point | 210.3 °C at 760 mmHg | - |
| Storage Temperature | Room temperature, under inert atmosphere | - |
Hazard Identification and Classification
GHS Hazard Classification (Based on related compounds):
-
Acute Toxicity, Oral (Category 3/4)
-
Acute Toxicity, Dermal (Category 3/4)
-
Acute Toxicity, Inhalation (Category 3/4)
-
Skin Irritation (Category 2)[6]
-
Eye Irritation (Category 2)[6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system irritation[6]
Toxicological Profile
The toxicity of halogenated anilines is often linked to their metabolism in the body. It is hypothesized that this compound, like other chloro- and fluoroanilines, undergoes metabolic activation, primarily in the liver. This process can lead to the formation of reactive metabolites that are responsible for the observed toxic effects.
A key concern with aniline derivatives is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This leads to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[9][10]
Proposed Metabolic Activation Pathway
The metabolic pathway for many halogenated anilines involves cytochrome P450-mediated oxidation to form hydroxylamines and other reactive intermediates, such as quinoneimines. These metabolites can then undergo redox cycling, generating reactive oxygen species and leading to cellular damage. They can also form covalent adducts with cellular macromolecules like proteins and DNA, contributing to organ toxicity.
Safe Handling and Storage
Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Store under an inert atmosphere (e.g., nitrogen or argon).
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal in accordance with local regulations.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols for Safety Assessment
Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals. Below are conceptual workflows for assessing the acute oral toxicity and skin irritation potential of a substance like this compound.
Workflow for Acute Oral Toxicity Testing (Based on OECD Guideline 420: Fixed Dose Procedure)
This method aims to determine a dose that causes evident toxicity without causing mortality.
Workflow for In Vitro Skin Irritation Testing (Based on OECD Guideline 439: Reconstructed Human Epidermis)
This in vitro method uses a 3D model of human skin to assess irritation potential, avoiding the use of live animals.
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. This compound and its containers should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow this chemical to enter the environment.
Conclusion
This compound is a valuable chemical intermediate with a significant hazard profile. A thorough understanding of its properties, potential toxicity, and safe handling procedures is essential for protecting the health and safety of researchers, scientists, and drug development professionals. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established emergency and disposal protocols, the risks associated with this compound can be effectively managed.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. usbio.net [usbio.net]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aarti-industries.com [aarti-industries.com]
- 10. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
The Strategic Application of 2-Chloro-3-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – December 27, 2025 – As the landscape of drug discovery evolves, the demand for versatile and strategically functionalized building blocks has never been greater. Among these, 2-Chloro-3-fluoroaniline has emerged as a pivotal intermediate in the synthesis of complex bioactive molecules, particularly in the realm of targeted cancer therapy. This technical guide provides an in-depth analysis of the applications of this compound and its structural isomers in medicinal chemistry, with a focus on the development of potent kinase inhibitors.
Introduction: The Role of Halogenated Anilines in Drug Design
This compound is a halogenated aromatic amine whose unique substitution pattern imparts desirable physicochemical properties to parent molecules. The presence of both chlorine and fluorine atoms allows for the fine-tuning of electronic and lipophilic characteristics, which can significantly enhance a drug candidate's potency, selectivity, and metabolic stability.[1][2][3] While direct incorporation of this compound into an FDA-approved drug is not prominently documented in publicly available literature, its structural motifs are prevalent in a class of highly successful kinase inhibitors. This guide will use the potent MEK inhibitor, Trametinib (Mekinist®), which features a related 2-fluoro-4-iodoaniline moiety, as a central case study to illustrate the principles of targeting key signaling pathways. Furthermore, the well-documented synthesis of other kinase inhibitors from isomeric chloro-fluoroanilines will be detailed to provide concrete experimental context.
Case Study: Trametinib - A Potent MEK Inhibitor
Trametinib is a highly selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[4] Dysregulation of this pathway is a critical driver in the proliferation of various cancers.[4]
Biological Activity of Trametinib
Trametinib exhibits potent inhibitory activity against both MEK1 and MEK2 enzymes. The half-maximal inhibitory concentrations (IC50) from cell-free assays underscore its high potency.
| Target | IC50 (nM) | Reference(s) |
| MEK1 | 0.92 | [2] |
| MEK2 | 1.8 | [2] |
In cellular assays, Trametinib effectively inhibits the proliferation of cancer cell lines with activating mutations in the MAPK pathway, with IC50 values typically in the low nanomolar range.[5]
Pharmacokinetic Profile of Trametinib
The clinical utility of a drug is heavily dependent on its pharmacokinetic properties. Trametinib demonstrates favorable characteristics for oral administration.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 72.3% | [1][6] |
| Time to Maximum Concentration (Tmax) | 1.5 hours | [1] |
| Effective Half-life (t1/2) | ~4 days | [1] |
| Terminal Elimination Half-life | ~11 days | [6] |
| Clearance (CL/F) | 3.21 L/h | [6] |
| Volume of Distribution (Vd/F) | 976 L | [6] |
The MEK/ERK Signaling Pathway: A Key Target in Oncology
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the cell nucleus, regulating processes such as cell growth, proliferation, and survival.[7][8] Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, promoting tumorigenesis.[5] Trametinib's mechanism of action is the allosteric inhibition of MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1 and ERK2 and blocking downstream signaling.[9]
Caption: The MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Synthetic Applications of Chloro-Fluoroanilines in Kinase Inhibitor Synthesis
Experimental Protocol: Synthesis of Gefitinib Intermediate
This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline, a key step in the synthesis of Gefitinib.
Materials:
-
4-chloro-6,7-dimethoxyquinazoline
-
3-chloro-4-fluoroaniline
-
Isopropanol
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
To a reaction vessel, add 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and isopropanol.
-
Add 3-chloro-4-fluoroaniline (approximately 2.3 equivalents) to the mixture.
-
Stir the mixture at room temperature for 1 hour.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib), will precipitate from the reaction mixture.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., isopropanol), and dried.
This reaction highlights the utility of the chloro-fluoroaniline moiety in forming the core structure of kinase inhibitors through a robust and scalable chemical transformation.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Conclusion and Future Outlook
This compound and its isomers are indispensable building blocks in medicinal chemistry, enabling the synthesis of complex and highly potent therapeutic agents. The strategic placement of halogen atoms on the aniline scaffold provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The case of Trametinib demonstrates the successful application of a related halogenated aniline in the development of a targeted therapy for cancer. As our understanding of disease biology deepens, the demand for novel, strategically functionalized intermediates like this compound will undoubtedly continue to grow, paving the way for the next generation of precision medicines.
Caption: The logical relationship between this compound and its impact on drug properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 3. 2-Fluoro-4-iodoaniline synthesis - chemicalbook [chemicalbook.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
2-Chloro-3-fluoroaniline: A Versatile Intermediate for High-Performance Dyestuffs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Chloro-3-fluoroaniline is a key chemical intermediate with significant applications in the synthesis of a wide range of dyestuffs, particularly azo dyes.[1][2] Its unique molecular structure, featuring both chloro and fluoro substituents on the aniline ring, imparts desirable properties to the resulting dyes, such as enhanced stability, lightfastness, and specific color characteristics. This technical guide provides a comprehensive overview of the use of this compound in dyestuff synthesis, including a detailed examination of the synthetic pathways, experimental protocols, and data presentation.
Introduction
The dyestuff industry continually seeks novel intermediates to create high-performance colorants for various applications, including textiles, leather, and paper.[2] this compound (CAS No. 21397-08-0) has emerged as a valuable building block in this field. The presence of both chlorine and fluorine atoms on the aromatic ring influences the electronic properties of the molecule, which in turn affects the color and fastness properties of the final dye. This guide will delve into the synthesis of azo dyes using this compound as the diazo component.
Azo dyes, characterized by the presence of the functional group (-N=N-), are the most widely used class of synthetic colorants. The synthesis is a well-established two-step process involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.
General Synthetic Pathway
The synthesis of azo dyes from this compound follows a two-stage process:
-
Diazotization: this compound is converted into a highly reactive diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).
-
Azo Coupling: The in-situ generated diazonium salt is then reacted with a coupling component (e.g., 2-naphthol) to form the final azo dye. This reaction is an electrophilic aromatic substitution.
Representative Experimental Protocols
Diazotization of this compound
This procedure converts the primary aromatic amine into a reactive diazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice-salt bath
Procedure:
-
In a 250 mL beaker, add 1.46 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. Maintain this temperature throughout the diazotization process.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.[3]
-
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.[3]
Azo Coupling with 2-Naphthol
This protocol describes the reaction of the diazonium salt with 2-naphthol to form a representative azo dye.
Materials:
-
Diazonium salt solution from Protocol 3.1
-
2-Naphthol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous, efficient stirring.[3]
-
A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.[3]
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.[3]
-
Dry the purified dye in an oven at a suitable temperature.
Data Presentation
The following table summarizes representative data that would be collected for an azo dye synthesized from this compound. The choice of coupling component significantly influences these properties.
| Property | Representative Value/Range | Method of Analysis |
| Physical Appearance | Colored solid (e.g., Red, Orange) | Visual Inspection |
| Yield (%) | 85-95% (Typical for azo coupling) | Gravimetric Analysis |
| Melting Point (°C) | Varies with final structure | Melting Point Apparatus |
| λmax (nm) in DMF | 400-500 nm (Typical for azo dyes) | UV-Visible Spectroscopy |
| Purity (%) | >95% (after recrystallization) | HPLC or LC-MS |
| Light Fastness (1-8) | 4-6 (Good to Very Good) | ISO 105-B02 |
| Wash Fastness (1-5) | 3-5 (Moderate to Excellent) | ISO 105-C06 |
| Rubbing Fastness (1-5) | 3-4 (Moderate to Good) | ISO 105-X12 |
Note: Specific values will vary depending on the coupling component used and the precise reaction conditions.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for the synthesis and purification of an azo dye derived from this compound.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of a wide array of dyestuffs. The straightforward and efficient diazotization and azo coupling reactions allow for the creation of diverse colorants with desirable properties. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field to explore the potential of this compound in the development of novel and high-performance dyes. Further research into the use of various coupling components with diazotized this compound is encouraged to expand the palette of available colors and their specific applications.
References
The Pivotal Role of 2-Chloro-3-fluoroaniline in the Synthesis of Advanced Agrochemicals
A Technical Guide for Researchers and Agrochemical Development Professionals
Introduction
2-Chloro-3-fluoroaniline, a halogenated aromatic amine, has emerged as a critical building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the aniline ring, imparts desirable properties to the resulting active ingredients, including enhanced biological efficacy and metabolic stability. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of a key class of insecticides: the benzenedicarboxamides. The guide will detail the synthetic pathways, experimental protocols, and the mode of action of these agrochemicals, offering valuable insights for researchers and scientists in the field of crop protection.
Core Application: Synthesis of Insecticidal Benzenedicarboxamides
Recent patent literature has identified this compound as a key intermediate in the preparation of novel insecticidal benzenedicarboxamide derivatives.[1][2] These compounds represent a significant class of modern insecticides, known for their potent activity against a range of economically important pests. The synthesis generally involves the amidation reaction between a substituted phthalic acid derivative and an appropriately functionalized aniline, in this case, a derivative of this compound.
General Synthesis Workflow
The synthesis of insecticidal benzenedicarboxamides from this compound can be conceptualized in a multi-step process. The following diagram illustrates a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of benzenedicarboxamide insecticides.
Experimental Protocol: A Representative Synthesis
While specific protocols are proprietary, a representative procedure for the key amidation step can be outlined based on general organic synthesis principles and information gleaned from patent literature. This protocol describes the coupling of a functionalized this compound intermediate with a phthalic acid derivative.
Objective: To synthesize a benzenedicarboxamide derivative via amidation.
Materials:
-
Functionalized this compound intermediate (1.0 equivalent)
-
Substituted phthaloyl chloride (1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.5 equivalents)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the functionalized this compound intermediate in the anhydrous aprotic solvent.
-
Addition of Base: Add the tertiary amine base to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acid Chloride: Slowly add the substituted phthaloyl chloride to the reaction mixture, maintaining the temperature below 25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Quantitative Data:
The yield and purity of the final benzenedicarboxamide insecticide are highly dependent on the specific substrates and reaction conditions employed. The following table provides a hypothetical summary of expected outcomes based on typical amidation reactions.
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
Mode of Action: Ryanodine Receptor Modulation
Benzenedicarboxamide insecticides, including those potentially derived from this compound, are known to act as allosteric modulators of the ryanodine receptor in insects. The ryanodine receptor is a calcium-release channel located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons.
The binding of the insecticide to a specific allosteric site on the receptor leads to its uncontrolled activation, resulting in the continuous and unregulated release of calcium ions from internal stores into the cytoplasm. This disruption of calcium homeostasis leads to impaired muscle function, paralysis, and ultimately the death of the insect.
The following diagram illustrates the signaling pathway affected by this class of insecticides.
Caption: Mode of action of benzenedicarboxamide insecticides on the ryanodine receptor.
Conclusion
This compound serves as a valuable and reactive intermediate for the synthesis of advanced agrochemicals, particularly within the class of benzenedicarboxamide insecticides. The strategic incorporation of this building block can lead to the development of potent and effective crop protection agents. The understanding of the synthesis pathways and the mode of action of these compounds is crucial for the rational design and development of new and improved insecticides to address the ongoing challenges in global food security. Further research into derivatives of this compound holds promise for the discovery of novel agrochemicals with enhanced performance and favorable environmental profiles.
References
An In-depth Technical Guide to 2-Chloro-3-fluoroaniline: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluoroaniline is a halogenated aromatic amine that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the aniline ring, imparts specific steric and electronic properties that make it a valuable synthon for the development of novel compounds. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, tailored for professionals in research and development.
Historical Context and Discovery
The specific discovery of this compound is not well-documented as a singular event in the scientific literature. Instead, its emergence is intertwined with the broader development of synthetic methodologies for halogenated anilines throughout the 20th century. The industrial demand for specialized intermediates for pharmaceuticals, dyes, and agrochemicals spurred research into the selective halogenation and reduction of aromatic nitro compounds. While early work focused on simpler chloro- and fluoroanilines, the synthesis of polysubstituted anilines like this compound likely arose from the need for more complex and precisely functionalized building blocks in drug discovery programs. Its utility is primarily as a synthetic intermediate, and its history is therefore one of enabling the creation of other molecules rather than a history of its own applications.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, application in synthesis, and analytical characterization. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 21397-08-0 | [3] |
| Molecular Formula | C₆H₅ClFN | [3] |
| Molecular Weight | 145.56 g/mol | [3] |
| Appearance | Not explicitly stated for the pure compound; likely a liquid or low-melting solid. | |
| Boiling Point | ~214 °C (for the isomer 3-chloro-2-fluoroaniline) | [4] |
| Density | ~1.324 g/mL at 25 °C (for the isomer 3-chloro-2-fluoroaniline) | [4] |
| Solubility | Expected to be sparingly soluble in water and soluble in common organic solvents. |
Synthesis of this compound
The most common and industrially viable route to this compound is a two-step process starting from 3-fluoronitrobenzene. This involves the chlorination of the aromatic ring followed by the reduction of the nitro group.
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-fluoronitrobenzene
The chlorination of 3-fluoronitrobenzene is a key step in the synthesis of the precursor for this compound.
-
Materials: 3-fluoronitrobenzene, a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide), and a Lewis acid catalyst (e.g., iron(III) chloride).
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, charge 3-fluoronitrobenzene and the Lewis acid catalyst.
-
Heat the mixture to a temperature typically between 50-70°C.
-
Slowly introduce the chlorinating agent while maintaining the reaction temperature.
-
Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC).
-
Upon completion, quench the reaction, for example, by pouring the mixture into water.
-
Separate the organic layer, wash it with a basic solution (e.g., sodium bicarbonate) and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purify the crude product by distillation under reduced pressure to obtain 2-chloro-3-fluoronitrobenzene.[2]
-
Step 2: Synthesis of this compound
The reduction of the nitro group in 2-chloro-3-fluoronitrobenzene yields the final product. Several reducing agents can be employed.
-
Method A: Reduction with Stannous Chloride
-
Materials: 2-chloro-3-fluoronitrobenzene, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol.
-
Procedure:
-
Dissolve 2-chloro-3-fluoronitrobenzene in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture at reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation or chromatography.[2]
-
-
-
Method B: Catalytic Hydrogenation
-
Materials: 2-chloro-3-fluoronitrobenzene, a hydrogenation catalyst (e.g., palladium on carbon (Pd/C) or Raney nickel), a solvent (e.g., ethanol or methanol), and hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-chloro-3-fluoronitrobenzene in the chosen solvent.
-
Add the catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to a specified pressure.
-
Stir the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the this compound by distillation under reduced pressure.[5]
-
-
Experimental Workflow
Caption: A generalized experimental workflow for the two-step synthesis of this compound.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
| Spectroscopic Technique | Key Features and Expected Data | Reference(s) |
| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to the coupling of the protons with each other and with the fluorine atom. The amine protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. | [1] |
| ¹³C NMR | The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group. The carbon atoms bonded to fluorine will show coupling (¹JC-F, ²JC-F, etc.). | [1] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. The C-Cl and C-F stretching vibrations will appear in the fingerprint region. | [1] |
| Mass Spectrometry (GC-MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom. Fragmentation patterns would involve the loss of the chlorine atom, the amino group, and other small molecules. A GC-MS spectrum is available in the SpectraBase database. | [6] |
Applications in Research and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary applications are in:
-
Pharmaceutical Synthesis: It is used as a starting material or key intermediate in the synthesis of a range of drug candidates. The presence of both chlorine and fluorine can influence the metabolic stability, lipophilicity, and binding affinity of the final drug molecule.
-
Agrochemical Development: Similar to its role in pharmaceuticals, it is a building block for the creation of new herbicides, fungicides, and insecticides. The halogen substituents can enhance the biological activity and spectrum of these agrochemicals.[2]
-
Dye and Pigment Industry: Halogenated anilines are traditional precursors for a variety of dyes and pigments, and this compound can be utilized in the synthesis of specialized colorants.
Conclusion
This compound is a valuable and versatile chemical intermediate with a growing importance in the fields of drug discovery and agrochemical research. While its specific historical discovery is not well-defined, its synthesis, primarily through the chlorination of 3-fluoronitrobenzene and subsequent reduction, is a well-established process. The detailed understanding of its physicochemical properties and spectroscopic characterization is crucial for its effective and safe use in the development of new and innovative chemical entities. This guide provides a foundational resource for researchers and professionals working with this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 21397-08-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 3-Chloro-2-fluoroaniline | 2106-04-9 [chemicalbook.com]
- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Reduction of 2-Chloro-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the reduction of 2-chloro-3-fluoronitrobenzene to 2-chloro-3-fluoroaniline, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established methods for the reduction of halogenated nitroaromatics, including catalytic hydrogenation and chemical reduction using common laboratory reagents.
Introduction
The reduction of the nitro group in 2-chloro-3-fluoronitrobenzene to an amine is a key transformation for the generation of this compound. This conversion can be achieved through various methods, with the choice of method often depending on factors such as substrate sensitivity, desired selectivity, scalability, and available laboratory equipment. A primary challenge in the reduction of halogenated nitroaromatics is the prevention of hydrodehalogenation, the undesired removal of halogen substituents. The selection of appropriate catalysts and reaction conditions is crucial to maximize the yield of the desired aniline and minimize by-product formation.
Data Presentation: Comparison of Reduction Methods
The following table summarizes common methods for the reduction of halogenated nitrobenzenes, providing a comparative overview of key reaction parameters. While specific yields for 2-chloro-3-fluoronitrobenzene are not widely reported in the literature, the data presented is based on typical outcomes for analogous compounds and serves as a guideline for experimental design.
| Reduction Method | Catalyst/Reagent | Typical Solvent(s) | Temperature (°C) | Pressure (psi) | Typical Yield Range (%) | Key Considerations |
| Catalytic Hydrogenation | 5% Pt/C | Methanol, Ethanol | 25 - 80 | 50 - 500 | 85 - 98 | Good selectivity, risk of dehalogenation can be minimized with optimized conditions. |
| 10% Pd/C | Methanol, Ethanol, EtOAc | 25 - 60 | 50 - 200 | 80 - 95 | Generally more active than Pt/C, may have a higher tendency for dehalogenation. | |
| Raney Nickel | Methanol, Ethanol | 50 - 100 | 200 - 800 | 75 - 90 | Cost-effective, but may require higher catalyst loading and harsher conditions. Pyrophoric nature requires careful handling. | |
| Chemical Reduction | Iron Powder / NH₄Cl | Ethanol/Water | Reflux | Atmospheric | 70 - 90 | Economical and effective, work-up can be tedious. Good for substrates sensitive to catalytic methods. |
| Stannous Chloride (SnCl₂) | Ethanol, Ethyl Acetate | 50 - 80 | Atmospheric | 80 - 95 | Mild conditions and good yields, but generates tin-containing waste. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)
This protocol describes the reduction of 2-chloro-3-fluoronitrobenzene using a platinum on carbon catalyst under a hydrogen atmosphere.
Materials:
-
2-chloro-3-fluoronitrobenzene
-
5% Platinum on Carbon (Pt/C)
-
Methanol (or Ethanol)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® or another filter aid
Equipment:
-
Parr hydrogenator or a similar pressure reactor
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a clean and dry pressure reactor vessel, dissolve 2-chloro-3-fluoronitrobenzene (1.0 eq) in methanol (10-20 volumes).
-
Inerting: Seal the reactor and purge the system with nitrogen gas for 10-15 minutes to remove any oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add 5% Pt/C (typically 1-3% by weight relative to the substrate).
-
Hydrogenation: Seal the reactor again and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi) and commence vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 50°C).
-
Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. Alternatively, the reaction can be monitored by TLC or GC analysis of small aliquots.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with solvent and handled with extreme care. It should be disposed of according to safety guidelines.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization if necessary.
Protocol 2: Chemical Reduction using Iron Powder
This protocol details the reduction of 2-chloro-3-fluoronitrobenzene using iron powder in the presence of an electrolyte.
Materials:
-
2-chloro-3-fluoronitrobenzene
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃) solution (saturated)
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-fluoronitrobenzene (1.0 eq), ethanol, and water (e.g., in a 2:1 to 4:1 ratio).
-
Addition of Reagents: Add ammonium chloride (typically 0.2-0.5 eq) followed by the portion-wise addition of iron powder (typically 3-5 eq) to the stirred solution. The addition of iron powder can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Neutralization and Filtration: Carefully add a saturated solution of sodium carbonate to the reaction mixture until it is basic. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification (Optional): Purify the product by vacuum distillation or column chromatography.
Protocol 3: Chemical Reduction using Stannous Chloride (SnCl₂)
This protocol describes the reduction using stannous chloride dihydrate in an acidic alcoholic solution.
Materials:
-
2-chloro-3-fluoronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Addition funnel
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reagent Preparation: In a round-bottom flask, prepare a solution of stannous chloride dihydrate (typically 3-4 eq) in ethanol.
-
Substrate Addition: To the stirred stannous chloride solution, add a solution of 2-chloro-3-fluoronitrobenzene (1.0 eq) in ethanol. If the reaction is slow, concentrated HCl can be added cautiously to accelerate the reduction.
-
Reaction: Heat the mixture, for example, to 50-70°C, and stir until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralization: Carefully basify the mixture with a sodium hydroxide solution to precipitate tin salts.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 times).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification (Optional): The product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the reduction of 2-chloro-3-fluoronitrobenzene.
Caption: Simplified reaction pathway for the reduction of 2-chloro-3-fluoronitrobenzene.
Application Notes and Protocols: Sandmeyer Reaction of 2-Chloro-3-fluoroaniline for Aryl Halide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the synthesis of aryl halides from aryl diazonium salts.[1][2] This transformation is an example of a radical-nucleophilic aromatic substitution and is invaluable for introducing a wide range of functional groups onto an aromatic ring, including halogens (Cl, Br), cyano groups, and others.[3][4] The reaction proceeds via the diazotization of a primary aromatic amine, followed by the copper(I) salt-catalyzed displacement of the diazonium group.[5]
2-Chloro-3-fluoroaniline is a key organic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[6] Its unique substitution pattern makes it a valuable building block for complex molecules. The Sandmeyer reaction provides a powerful tool to further functionalize this intermediate, converting the amino group into various halides, thereby enabling the construction of diverse molecular scaffolds. These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and expected outcomes for the Sandmeyer reaction of this compound.
Reaction Mechanism
The Sandmeyer reaction follows a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt, which is a good leaving group (N₂).[2][7] Maintaining low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt.[7]
-
Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) halide (CuX, where X = Cl, Br). The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, forming an aryl radical and releasing nitrogen gas.[3] This highly reactive aryl radical then abstracts a halogen atom from the resulting copper(II) halide species to form the final aryl halide product and regenerate the copper(I) catalyst.[1][3]
Caption: Figure 1: Generalized Sandmeyer Reaction Mechanism
Application Notes
-
Substrate Scope: The Sandmeyer reaction is broadly applicable to a wide range of substituted anilines. For electron-deficient anilines like this compound, the diazotization step may proceed readily. Generally, anilines with electron-withdrawing groups can give relatively higher yields in Sandmeyer-type reactions.[8]
-
Catalyst: Copper(I) salts (CuCl, CuBr) are the classic and most effective catalysts.[2] While catalytic amounts are sufficient, a stoichiometric amount is often used to ensure better reactivity and higher yields.[4]
-
Safety Precautions: Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry state. Therefore, they are almost always prepared in situ at low temperatures and used immediately in the subsequent reaction step.[2][7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
-
Alternative Halogenation:
-
For the synthesis of aryl iodides , a copper catalyst is not typically required. The reaction of the diazonium salt with potassium iodide (KI) is usually sufficient.[9]
-
For the synthesis of aryl fluorides , the classic Sandmeyer reaction is ineffective. The Balz-Schiemann reaction, which involves the thermal decomposition of an isolated aryl diazonium tetrafluoroborate salt, is the preferred method.[1][4]
-
Representative Experimental Protocols
The following are generalized protocols for the synthesis of aryl chlorides and bromides from this compound. These should be adapted and optimized based on laboratory-specific conditions and analytical capabilities.
Protocol 1: Synthesis of 1,2-Dichloro-3-fluorobenzene
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq).
-
Add concentrated HCl (approx. 3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve Copper(I) Chloride (CuCl, approx. 1.2 eq) in concentrated HCl (approx. 1.5 eq) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The mixture may be gently heated (e.g., to 50-60 °C) to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent like diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 1,2-dichloro-3-fluorobenzene.
-
Protocol 2: Synthesis of 1-Bromo-2-chloro-3-fluorobenzene
This protocol is similar to Protocol 1, with the primary difference being the use of hydrobromic acid and copper(I) bromide.
-
Diazotization: Use concentrated hydrobromic acid (HBr) instead of HCl.
-
Sandmeyer Reaction: Use a solution of Copper(I) Bromide (CuBr) dissolved in HBr.
-
Follow the same reaction, work-up, and purification steps as described above.
Data Presentation
The following table summarizes the expected products and catalysts for the Sandmeyer reaction of this compound. Yields are representative and can vary significantly based on reaction scale and optimization.
| Starting Material | Target Product | Acid | Catalyst/Reagent | Typical Yield Range |
| This compound | 1,2-Dichloro-3-fluorobenzene | HCl | Copper(I) Chloride (CuCl) | 60-80% |
| This compound | 1-Bromo-2-chloro-3-fluorobenzene | HBr | Copper(I) Bromide (CuBr) | 60-80% |
| This compound | 1-Chloro-2-fluoro-3-iodobenzene | H₂SO₄ | Potassium Iodide (KI) | 70-90% |
Yields are estimated based on typical Sandmeyer reactions reported in the literature for various aryl amines.[8]
Experimental Workflow
The logical flow of the experimental protocol can be visualized as follows.
Caption: Figure 2: Experimental Workflow for Sandmeyer Reaction
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. byjus.com [byjus.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern organic synthesis, enabling the coupling of amines with aryl halides or pseudohalides.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in the synthesis of arylamines, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials.[3]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-chloro-3-fluoroaniline. As an electron-deficient and sterically hindered aryl chloride, this compound can be a challenging substrate for this transformation due to the strong C-Cl bond.[3] However, the use of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, allows for efficient coupling with a variety of primary and secondary amines.[4]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The desired N-aryl-2-chloro-3-fluoroaniline product is formed through reductive elimination, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[5]
A competing side reaction can be the hydrodehalogenation of the arene. The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress such side reactions.
Experimental Protocols
The following protocols are generalized starting points for the Buchwald-Hartwig amination of this compound and may require optimization for specific amine coupling partners.
Protocol 1: General Procedure using a Palladium Pre-catalyst
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous and degassed toluene or dioxane (0.1-0.5 M)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium pre-catalyst, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: In Situ Catalyst Generation
This protocol is an alternative where the active catalyst is generated in the reaction mixture.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Anhydrous toluene or dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source and the phosphine ligand to an oven-dried Schlenk flask with a magnetic stir bar.
-
Reagent Addition: Add the base, followed by this compound and the amine.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 4-7 as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of electron-deficient aryl chlorides, which can be adapted for this compound. Expected yields are based on literature precedents for similar substrates.
| Parameter | Recommended Range/Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Aliphatic/Aromatic | 1.1 - 1.5 equivalents |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalyst | 1-5 mol% |
| Ligand | XPhos, RuPhos, BrettPhos | 1.1 - 2.0 equivalents relative to Pd |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80 - 120 °C | Optimization may be required |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS |
| Expected Yield | 60 - 95% | Highly dependent on the amine and optimized conditions |
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the coupling of 2-chloro-3-fluoroaniline with various aryl and heteroaryl boronic acids. As an electron-deficient substrate, this compound presents a challenge due to the strength and inertness of the C-Cl bond, necessitating carefully optimized reaction conditions for successful transformation.[2]
The resulting 3-fluoro-2-aminobiphenyl scaffolds are of significant interest in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals and other functional molecules. The protocol described herein is based on established methodologies for the coupling of challenging aryl chlorides, employing specialized palladium catalysts with bulky, electron-rich phosphine ligands and strong bases to facilitate the critical oxidative addition step.[2][3]
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The mechanism is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and is promoted by electron-rich, bulky phosphine ligands.[2]
-
Transmetalation: The aryl group from the boronic acid (in the form of a boronate ester formed with the base) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
Recommended Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | ≥98% | Store under an inert atmosphere. |
| Arylboronic Acid | Varies | Check purity before use. Use 1.2-1.5 equivalents. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst | Palladium source (e.g., 1-2 mol%). |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | Bulky phosphine ligand (e.g., 2-4 mol%). |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Strong base (e.g., 2.0-3.0 equivalents). |
| 1,4-Dioxane | Anhydrous | Reaction solvent. |
| Water | Degassed | Co-solvent. |
| Ethyl Acetate | ACS Grade | For workup and chromatography. |
| Brine (Saturated NaCl solution) | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | For drying organic layers. |
| Silica Gel | 230-400 mesh | For column chromatography. |
Experimental Procedure
-
Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Conditions and Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These data are based on protocols for structurally and electronically similar aryl chlorides and serve as a strong starting point for optimization.[2][4][5]
| Entry | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 110 | 16 | 70-80 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (1.0) | XPhos (2.0) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 20 | 65-75 |
| 4 | 3-Thiopheneboronic acid | CataXCium A Pd G3 (5.0) | - | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | 12 | 60-70 |
| 5 | 4-Vinylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 18 | 70-80 |
Note: Yields are estimates based on literature for analogous substrates and require experimental verification for this compound.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Use fresh palladium precursor and ligand. Consider using a pre-formed catalyst complex (e.g., SPhos Pd G3). |
| Insufficiently inert atmosphere. | Ensure proper degassing of solvents and thorough purging of the reaction vessel. | |
| Weak base. | For aryl chlorides, strong bases like K₃PO₄ or Cs₂CO₃ are essential.[2] | |
| Low reaction temperature. | C-Cl bond activation requires higher temperatures, typically 100-120 °C. | |
| Formation of Side Products | Homocoupling of boronic acid. | Use a slight excess of the boronic acid (1.2-1.5 equiv.). Ensure a rigorously oxygen-free atmosphere. |
| Protodeborylation of boronic acid. | Ensure the base and solvent (if not using water as a co-solvent) are anhydrous. Minimize reaction time once the starting material is consumed. | |
| Difficult Purification | Co-elution of product and ligand/byproducts. | Optimize chromatography conditions. Consider a different solvent system or reverse-phase chromatography. |
Safety Precautions
-
Reagents: Handle all chemicals, especially palladium catalysts and organic solvents, in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: Exercise caution when working with pyrophoric reagents or when performing reactions under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
By following this detailed protocol and considering the troubleshooting guidance, researchers can effectively perform the Suzuki-Miyaura coupling of this compound to access a diverse range of valuable biaryl compounds for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-Chloro-8-fluoroquinoline Derivatives from 2-Chloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and antimalarial properties. The unique substitution pattern of 2-chloro-3-fluoroaniline makes it a valuable starting material for the synthesis of novel halogenated quinoline derivatives, which are of significant interest in drug discovery due to the profound impact of halogen atoms on the biological activity of molecules.
This document provides detailed application notes and experimental protocols for the synthesis of 7-chloro-8-fluoroquinoline derivatives, commencing from this compound. The primary synthetic route detailed is the Gould-Jacobs reaction, a robust and widely employed method for constructing the quinoline core.
Core Synthetic Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds in two key stages: the initial condensation of the aniline with DEEM to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization to yield the quinoline ring system.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol outlines the synthesis of the core quinoline structure using the Gould-Jacobs reaction.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline.
-
Removal of Ethanol: After the condensation is complete, remove the ethanol formed during the reaction by distillation under reduced pressure.
-
Cyclization: To the resulting crude anilinomethylenemalonate, add diphenyl ether (approximately 10 times the weight of the aniline). Heat the mixture to 250°C with vigorous stirring for 30-60 minutes. The product will precipitate out of the hot solution.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add hexane to dilute the diphenyl ether and facilitate filtration. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with hexane to remove residual diphenyl ether. The crude product can be further purified by recrystallization from ethanol to yield ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate as a crystalline solid.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | This compound | DEEM | None | 120-130 | 2 | >90 (intermediate) |
| 2 | Anilinomethylenemalonate | - | Diphenyl ether | 250 | 0.5-1 | 70-85 (cyclized product) |
Protocol 2: Hydrolysis to 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Saponification: Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture at reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Biological Activities and Applications
Quinolone derivatives, particularly fluoroquinolones, are renowned for their potent antibacterial activity. The mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This leads to a bactericidal effect. The presence of a fluorine atom at position 8 and a chlorine atom at position 7 is anticipated to modulate the biological activity profile of these compounds.[2][3]
Furthermore, certain quinoline derivatives have demonstrated significant anticancer activity.[4][5] They can act as inhibitors of human topoisomerase II, an enzyme crucial for cell division in eukaryotic cells.[2][6] By stabilizing the enzyme-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in cancer cells.
Potential Signaling Pathway Modulation in Cancer Cells
The cytotoxic effects of 7-chloro-8-fluoroquinoline derivatives in cancer cells are likely mediated through the inhibition of topoisomerase II, leading to the activation of DNA damage response pathways and ultimately apoptosis.
Quantitative Data
The following table summarizes the potential biological activities of 7-chloro-8-fluoroquinoline derivatives based on studies of structurally related compounds. Actual values for the synthesized compounds would need to be determined experimentally.
| Compound Type | Target Organism/Cell Line | Biological Activity | IC50/MIC (µM) | Reference |
| Fluoroquinolone Derivatives | Staphylococcus aureus | Antibacterial | 0.86 - 5.0 | [7][8] |
| Fluoroquinolone Derivatives | Escherichia coli | Antibacterial | <1 - 120 | [7] |
| 7-Chloroquinoline Derivatives | Human Breast Cancer (MCF-7) | Cytotoxicity | 54.46 - 89.70 | [9] |
| 7-Chloroquinoline Derivatives | Human Colon Carcinoma (HCT-116) | Cytotoxicity | 27.19 - 100.68 | [9] |
| Fluoroquinolone Analogs | Various Cancer Cell Lines | Cytotoxicity | 2.38 - 60.9 | [4] |
Conclusion
The synthesis of 7-chloro-8-fluoroquinoline derivatives from this compound via the Gould-Jacobs reaction provides a viable pathway to novel compounds with potential therapeutic applications. The detailed protocols and compiled data on related compounds offer a solid foundation for researchers in the fields of medicinal chemistry and drug development to explore this promising class of molecules. Further investigation into the antibacterial and anticancer activities of these specific derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA topoisomerase targets of the fluoroquinolones: a strategy for avoiding bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Inhibition of human topoisomerase IIalpha by fluoroquinolones and ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
experimental procedure for diazotization of 2-Chloro-3-fluoroaniline
Application Notes: Diazotization of 2-Chloro-3-fluoroaniline
Introduction
Diazotization is a fundamental process in organic synthesis where a primary aromatic amine is converted into a diazonium salt.[1][2] These salts are highly versatile intermediates, serving as precursors for a wide array of aromatic compounds by allowing the introduction of various functional groups such as -F, -Cl, -Br, -OH, and -H onto the aromatic ring.[1] The reaction is typically conducted at low temperatures (0–5 °C) by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[3][4]
This compound is a halogenated aromatic amine, and its corresponding diazonium salt is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The presence of both chlorine and fluorine atoms on the aromatic ring imparts unique chemical properties to the resulting molecules. This document provides a detailed experimental protocol for the diazotization of this compound to form 2-chloro-3-fluorobenzenediazonium chloride.
General Reaction Pathway
The diazotization of this compound involves the reaction of the primary amino group with nitrous acid (HNO₂) under acidic conditions. The nitrous acid is generated from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The reaction is performed at a low temperature (typically -5 to 0 °C) to ensure the stability of the resulting diazonium salt, which is highly reactive and prone to decomposition at higher temperatures.[2][5]
Experimental Protocol
Objective: To synthesize 2-chloro-3-fluorobenzenediazonium chloride from this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Concentration | Quantity (Mass) | Quantity (Volume) | Moles |
| This compound | 145.57 | - | 72.8 g | - | 0.50 |
| Hydrochloric Acid | 36.46 | 30% (w/w) | 130 g | ~110 mL | ~1.07 |
| Deionized Water | 18.02 | - | 60 g | 60 mL | 3.33 |
| Sodium Nitrite | 69.00 | 30% (w/w) aq. sol. | 36 g (in 120g sol.) | ~100 mL | 0.52 |
Equipment:
-
500 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
This protocol is adapted from a procedure for the diazotization of the isomeric 3-chloro-2-fluoroaniline.[5]
-
Preparation of the Amine Salt Suspension:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 130 g of 30% hydrochloric acid and 60 mL of deionized water.[5]
-
While stirring, slowly add 72.8 g (0.5 mol) of this compound to the acid solution. An exothermic reaction may occur as the amine salt forms.
-
Cool the resulting suspension to -5 °C using an ice-salt bath. Maintain this temperature range throughout the addition of the sodium nitrite solution.[5]
-
-
Diazotization:
-
Prepare a 30% aqueous solution of sodium nitrite by dissolving 36 g of sodium nitrite in 84 g of deionized water to make a total of 120 g of solution.
-
Slowly add the 30% sodium nitrite solution (120 g total, containing 0.52 mol NaNO₂) dropwise to the cold amine salt suspension over a period of 30-45 minutes.[5]
-
Carefully monitor the temperature and maintain it between -5 °C and 0 °C during the addition.[5] The formation of a clear solution indicates the conversion of the aniline to the soluble diazonium salt.
-
-
Completion and Use:
-
After the addition is complete, continue to stir the reaction mixture at -5 to 0 °C for an additional 30 minutes to ensure the diazotization is complete.[5]
-
The resulting solution of 2-chloro-3-fluorobenzenediazonium chloride is unstable at room temperature and should be used immediately for subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions).
-
Safety Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diazonium salts can be explosive when isolated and dry. Always keep the diazonium salt in a cold, aqueous solution.
-
Handle concentrated hydrochloric acid and sodium nitrite with care as they are corrosive and toxic, respectively.
Experimental Workflow Diagram
Caption: Workflow for the diazotization of this compound.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluoroaniline is a versatile halogenated aromatic amine that serves as a key building block in the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern, featuring both chloro and fluoro groups, offers opportunities for selective functionalization and imparts specific electronic properties to the resulting molecules. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound as a starting material. The protocols are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a wide array of biological activities. The Combes and Skraup-Doebner-von Miller reactions are classical methods for quinoline synthesis starting from anilines.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones. The reaction of this compound with acetylacetone is expected to yield 8-chloro-7-fluoro-2,4-dimethylquinoline.
Experimental Protocol:
-
In a round-bottom flask, add this compound (1.0 eq) and acetylacetone (1.2 eq).
-
Slowly add concentrated sulfuric acid (3.0 eq) with cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture at 110°C for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford 8-chloro-7-fluoro-2,4-dimethylquinoline.
Quantitative Data for Combes Synthesis with a Related Substrate:
| Starting Aniline | β-Diketone | Product | Yield (%) | Reference |
| m-Chloroaniline | Acetylacetone | 2,4-Dimethyl-7-chloroquinoline | Not Specified | [1] |
Logical Workflow for Combes Quinoline Synthesis:
References
Application Notes and Protocols: 2-Chloro-3-fluoroaniline as a Versatile Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluoroaniline is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring both chloro and fluoro groups on the aniline ring, provides medicinal chemists with a versatile scaffold for the development of novel therapeutics. The presence of these halogens allows for selective functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This document provides an overview of the applications of this compound in drug discovery and detailed protocols for its use in the synthesis of a representative kinase inhibitor intermediate.
Key Applications in API Synthesis
This compound serves as a crucial precursor in the synthesis of several classes of therapeutic agents, including:
-
Kinase Inhibitors: The 2-chloro-3-fluorophenyl moiety is a common feature in many small molecule kinase inhibitors targeting signaling pathways implicated in cancer and other proliferative diseases. The aniline nitrogen provides a key point for attachment to heterocyclic scaffolds, while the halogenated phenyl ring can occupy the ATP-binding pocket of the target kinase.
-
Anticancer Agents: Beyond kinase inhibitors, derivatives of this compound have been explored for the development of other novel anticancer compounds. Its unique electronic properties can contribute to enhanced potency and selectivity.
-
Anti-inflammatory Drugs: The structural motif of a substituted aniline is present in several non-steroidal anti-inflammatory drugs (NSAIDs). This compound can be utilized in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are designed to reduce the gastrointestinal side effects associated with traditional NSAIDs.
Data Presentation: Synthesis of a Kinase Inhibitor Intermediate
The following tables summarize the quantitative data for the synthesis of a key intermediate in the development of a potential kinase inhibitor, starting from this compound. The reaction involves a nucleophilic aromatic substitution of a chlorine atom on a heterocyclic core.
Table 1: Reaction Parameters for the Synthesis of N-(2-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
| Parameter | Value |
| Starting Material A | 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline |
| Starting Material B | This compound |
| Solvent | Isopropanol |
| Base | Diisopropylethylamine (DIPEA) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Molar Ratio (A:B:Base) | 1 : 1.2 : 1.5 |
Table 2: Yield and Purity of N-(2-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
| Parameter | Result |
| Theoretical Yield | Based on Starting Material A |
| Actual Yield | 85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Experimental Protocols
Synthesis of N-(2-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
This protocol describes the synthesis of a key intermediate for a potential kinase inhibitor via a nucleophilic aromatic substitution reaction.
Materials:
-
4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1 equivalent)
-
This compound (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a dry round-bottom flask, add 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1.0 eq) and anhydrous isopropanol.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Add Diisopropylethylamine (DIPEA) (1.5 eq) to the flask.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product, N-(2-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.
Mandatory Visualization
Synthetic Pathway to a Kinase Inhibitor Intermediate
Application Notes and Protocols for N-arylation Reactions Involving 2-Chloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-arylation of 2-chloro-3-fluoroaniline, a key synthetic intermediate in the development of pharmaceuticals, particularly in the realm of kinase inhibitors. The strategic incorporation of the 2-chloro-3-fluorophenyl moiety can significantly influence the biological activity and pharmacokinetic properties of drug candidates. This document outlines the primary methodologies for achieving this transformation, focusing on the widely utilized Buchwald-Hartwig amination and the classical Ullmann condensation.
Introduction
N-arylation reactions are fundamental transformations in organic chemistry for the construction of carbon-nitrogen bonds, forming diarylamines and related structures. These motifs are prevalent in a vast number of biologically active compounds. This compound is a valuable building block due to the unique electronic properties conferred by its halogen substituents, which can modulate molecular interactions with biological targets. The chlorine and fluorine atoms also provide sites for further synthetic diversification.
The primary challenge in the N-arylation of this compound lies in the inherent nucleophilicity of the aniline and the reactivity of the coupling partner. Modern palladium- and copper-catalyzed methods have largely overcome these challenges, enabling efficient and selective C-N bond formation under a range of conditions.
Key N-arylation Methodologies
Two principal catalytic systems are employed for the N-arylation of this compound:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become the cornerstone of modern N-arylation due to its high efficiency, broad substrate scope, and functional group tolerance.[1] The reaction typically employs a palladium precursor and a sterically hindered phosphine ligand.
-
Ullmann Condensation: A copper-catalyzed N-arylation reaction. While historically requiring harsh reaction conditions, modern modifications with ligands have enabled these reactions to proceed under milder temperatures.[2]
The choice between these methods often depends on the specific substrates, desired scale, and economic considerations, with palladium catalysis generally offering higher turnover numbers and milder conditions, while copper catalysis can be a more cost-effective alternative.
Application in Kinase Inhibitor Synthesis
The N-aryl-2-chloro-3-fluoroaniline scaffold is a key component in the design of various kinase inhibitors. For instance, the structurally related N-(3-chloro-2-fluorophenyl)amino moiety is found in the kinase inhibitor AZD8931, which targets the epidermal growth factor receptor (EGFR), HER2, and HER3 signaling pathways. The synthesis of such molecules often involves a crucial N-arylation step to couple the substituted aniline with a heterocyclic core.
Below is a generalized workflow for the synthesis of a kinase inhibitor employing an N-arylation reaction.
Caption: Synthetic workflow for a generic kinase inhibitor.
Quantitative Data for N-arylation Reactions
The following tables summarize typical reaction conditions and yields for Buchwald-Hartwig and Ullmann N-arylation reactions. Please note that optimal conditions are substrate-dependent and may require further optimization.
Table 1: Buchwald-Hartwig Amination of this compound
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 110 | 18 | ~90 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | ~85 |
| 2-Chloropyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | ~88 |
Table 2: Ullmann Condensation of this compound
| Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | ~75 |
| 4-Bromobenzonitrile | CuI (10) | DMEDA (20) | K₃PO₄ | Dioxane | 110 | 36 | ~70 |
| 1-Iodo-4-nitrobenzene | Cu₂O (5) | None | K₂CO₃ | DMF | 140 | 20 | ~80 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chlorotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the aryl halide (1.1 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl-2-chloro-3-fluoroaniline.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Ullmann Condensation
This protocol outlines a general method for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline)
-
Base (e.g., Potassium carbonate)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction vial or flask
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a reaction vial, add copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Reagent Addition: Add this compound (1.2 equivalents) and the aryl iodide (1.0 equivalent) to the vial.
-
Solvent Addition: Add anhydrous DMSO to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 110-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
The N-arylation of this compound is a critical transformation for the synthesis of valuable compounds in drug discovery. Both the Buchwald-Hartwig amination and modern Ullmann condensation provide effective means to achieve this, with the choice of method depending on the specific synthetic context. The protocols and data provided herein serve as a guide for researchers to successfully implement these reactions in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-fluoroaniline Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 2-chloro-3-fluoronitrobenzene. This method is favored for its high selectivity and yield, offering a cleaner reaction profile compared to older reduction methods like using iron powder in acidic media, which generates significant waste.[1] Common catalysts employed for this transformation include Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Raney Nickel.[1]
Q2: What are the critical reaction parameters that influence the yield and purity of this compound during catalytic hydrogenation?
A2: Several parameters are crucial for optimizing the yield and purity:
-
Catalyst Selection and Loading: The choice of catalyst significantly impacts selectivity. For instance, palladium-based catalysts are highly active but may also promote dehalogenation.[2] The catalyst loading is also a key factor, with typical loadings for Pd/C around 5-10% of the substrate weight.
-
Hydrogen Pressure: The pressure of hydrogen gas influences the reaction rate. Pressures typically range from 1.0 to 4.0 MPa.[3]
-
Temperature: The reaction is temperature-sensitive. Higher temperatures can increase the reaction rate but may also lead to a higher incidence of side reactions, such as dehalogenation. A common temperature range is 60-120°C.[3]
-
Solvent: The choice of solvent can affect catalyst activity and substrate solubility. Common solvents include methanol, ethanol, and ethyl acetate.[4][5]
-
Agitation: Efficient stirring is essential to ensure proper mixing of the solid catalyst, liquid substrate, and gaseous hydrogen.
Q3: What are the common side reactions and byproducts I should be aware of during the synthesis?
A3: The primary side reactions of concern are:
-
Dehalogenation: The most significant side reaction is the hydrogenolysis of the C-Cl bond, leading to the formation of 3-fluoroaniline. This is a common issue in the hydrogenation of chloronitrobenzenes.[4]
-
Incomplete Reduction: The reaction may not proceed to completion, resulting in the presence of intermediates such as 2-chloro-3-fluoronitrosobenzene and N-(2-chloro-3-fluorophenyl)hydroxylamine. These can further react to form dimeric impurities like azoxy and azo compounds.
-
Formation of other isomers: If the starting material, 2-chloro-3-fluoronitrobenzene, is not pure, the corresponding aniline isomers will be present in the final product.
Q4: How can I minimize the formation of the dehalogenated byproduct, 3-fluoroaniline?
A4: Minimizing dehalogenation is key to achieving high purity. Strategies include:
-
Catalyst Choice: While highly active, some catalysts are more prone to causing dehalogenation. Sometimes, a less reactive catalyst or a modified catalyst can improve selectivity.
-
Lowering Temperature and Pressure: Operating at the lower end of the effective temperature and pressure range can reduce the rate of hydrodechlorination relative to nitro group reduction.
-
Controlling Reactant Concentration: In some patented processes for similar molecules, the concentration of the nitroaromatic compound is kept low throughout the reaction by continuous feeding, which has been shown to significantly suppress dehalogenation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive or poisoned catalyst | - Ensure the catalyst is fresh and handled under an inert atmosphere if pyrophoric (e.g., Raney Nickel).- Increase catalyst loading within a reasonable range.- Check the purity of the starting material and solvent for potential catalyst poisons. |
| Insufficient hydrogen pressure or poor mixing | - Increase hydrogen pressure.- Ensure vigorous and efficient stirring to maintain the catalyst in suspension. | |
| Suboptimal temperature | - Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation. | |
| Significant Dehalogenation (High levels of 3-fluoroaniline) | Reaction temperature or pressure is too high | - Lower the reaction temperature and/or pressure. |
| Inappropriate catalyst | - Consider screening different catalysts (e.g., different metals or supports) or using a catalyst modifier to improve selectivity. | |
| Prolonged reaction time | - Monitor the reaction progress and stop it once the starting material is consumed to avoid over-reduction. | |
| Presence of Intermediates (nitroso, hydroxylamine) or Colored Impurities | Incomplete reaction | - Increase reaction time, hydrogen pressure, or catalyst loading. |
| Oxidation of the product | - Ensure the work-up is performed promptly after the reaction is complete.- Consider adding an antioxidant during purification.[3] | |
| Difficulty in Product Isolation/Purification | Product is a dark oil or solid | - Treat the crude product solution with activated carbon to remove colored impurities before crystallization or distillation. |
| Close boiling points of product and impurities | - Utilize fractional distillation under vacuum for purification. |
Experimental Protocols
The following is a representative protocol for the catalytic hydrogenation of 2-chloro-3-fluoronitrobenzene, based on established procedures for similar halogenated nitroaromatics. Researchers should consider this a starting point, and optimization may be necessary.
Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
2-chloro-3-fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol
-
High-purity hydrogen gas
-
High-purity nitrogen gas
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: In the autoclave, prepare a solution of 2-chloro-3-fluoronitrobenzene in methanol.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst to the reactor. The amount of catalyst can range from 1% to 10% by weight of the 3,5-dichloro-4-fluoronitrobenzene.[3]
-
Inerting and Pressurizing: Seal the autoclave and purge the system three times with nitrogen, followed by three purges with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to 1.0-4.0 MPa.[3] Begin vigorous stirring and heat the mixture to 60-120°C.[3]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction time is typically 2-5 hours.[3]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Remove the methanol from the filtrate using a rotary evaporator. The crude this compound can then be purified by vacuum distillation.
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for the synthesis of various fluoroanilines via catalytic hydrogenation, providing a basis for comparison and optimization.
Table 1: Comparison of Catalysts and Conditions for Fluoroaniline Synthesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| 3-chloro-2,4-difluoronitrobenzene | Raney Nickel | Methanol/Water | 60 | 2.2 | 87 | - | [4] |
| 3-chloro-2,4-difluoronitrobenzene | Pd/C (10%) | Methanol/Water | 60 | 0.4 | 99.6 | 99.5 | [4] |
| 3,5-dichloro-4-fluoronitrobenzene | Pd/C (5%) | Ethanol/Water | 60-120 | 1.0-4.0 | >90 | >99 | [3] |
| m-chloronitrobenzene | Pd/CoFe-LDHs | Isopropanol | 25 | 0.5 | 98.7 (conversion) | 92.8 (selectivity) | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 4. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 5. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 6. Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines | MDPI [mdpi.com]
common byproducts in 2-Chloro-3-fluoroaniline reactions and their removal
Welcome to the technical support center for 2-Chloro-3-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a starting material?
This compound is a valuable building block in organic synthesis, primarily utilized in reactions that leverage the reactivity of its amino group and the aromatic ring. Common applications include:
-
Amide Bond Formation: The amino group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides, which are precursors to a wide range of pharmaceuticals and other functional molecules.
-
Sandmeyer Reaction: The aniline functionality can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring, such as halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The chloro- and fluoro-substituted aromatic ring can participate in cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of complex biaryl and N-aryl structures.
Q2: My this compound starting material is discolored (yellow or brown). What is the cause and can I still use it?
Discoloration in anilines is often due to aerial oxidation, which forms colored impurities. While minor discoloration may not significantly impact some reactions, it is generally recommended to purify the aniline before use, especially for sensitive applications or when high purity of the final product is required. Purification can often be achieved by distillation under reduced pressure or by recrystallization. For persistent color, treatment with activated carbon during the purification process can be effective.
Troubleshooting Guides for Common Reactions
Amide Bond Formation
Issue: Low yield of the desired amide product.
| Possible Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | - Ensure the coupling reagent (e.g., DCC, EDC, HATU) is fresh and active.- Consider using a different coupling reagent or adding an activator such as HOBt or HOAt to improve efficiency and reduce side reactions. |
| Side Reaction of the Amine | - In reactions with highly reactive coupling reagents, the aniline can sometimes react with the reagent itself to form a guanidinium byproduct. Ensure the carboxylic acid is activated before adding the aniline. |
| Poor Solubility of Reactants | - Select a solvent in which both the activated carboxylic acid and this compound are fully soluble. |
| Steric Hindrance | - If either the carboxylic acid or the aniline is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling reagent. |
Issue: Presence of unreacted this compound in the final product.
| Possible Cause | Troubleshooting Steps |
| Insufficient Amount of Activated Carboxylic Acid | - Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent to ensure complete consumption of the aniline. |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or gently heating the mixture. |
Removal of Byproducts:
-
Unreacted Carboxylic Acid: Can often be removed by washing the organic reaction mixture with a dilute aqueous base (e.g., saturated sodium bicarbonate solution).
-
Coupling Reagent Byproducts (e.g., DCU from DCC): Many byproducts from common coupling reagents have low solubility in typical organic solvents and can be removed by filtration.
-
Unreacted this compound: Can be removed by washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to protonate the aniline and extract it into the aqueous phase.
Sandmeyer Reaction
Issue: Low yield of the desired substituted product (e.g., aryl halide, aryl cyanide).
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt.- Use a slight excess of sodium nitrite and ensure adequate acidity (e.g., with HCl or HBr). |
| Premature Decomposition of the Diazonium Salt | - Use the diazonium salt solution immediately after its preparation. Avoid letting it warm up. |
| Ineffective Copper Catalyst | - Use a freshly prepared solution of the copper(I) salt (e.g., CuCl, CuBr, CuCN). The purity and activity of the catalyst are crucial for the success of the reaction. |
Issue: Formation of tar-like, dark-colored byproducts.
| Possible Cause | Troubleshooting Steps |
| Decomposition of the Diazonium Salt | - This is a common issue, often exacerbated by elevated temperatures. Maintain strict temperature control throughout the diazotization and substitution steps. |
| Side Reactions of the Diazonium Salt | - The diazonium salt can react with water to form a phenol byproduct. Ensure the reaction conditions favor the desired substitution. |
Removal of Byproducts:
-
Phenolic Byproducts: Can be removed by washing the organic product with a dilute aqueous base (e.g., 1 M NaOH).
-
Colored Impurities/Tars: Purification by column chromatography on silica gel is often effective. Distillation (if the product is volatile) can also be used.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
Issue: Low conversion of this compound.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - The C-Cl bond is less reactive than C-Br or C-I bonds and requires a more active catalyst system.[1] Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[2] - Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst. |
| Inappropriate Base | - The choice of base is critical. For aryl chlorides, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[1] |
| Catalyst Inhibition | - The nitrogen atom of the aniline can coordinate to the palladium center and inhibit its catalytic activity. Using N-protected anilines can sometimes mitigate this issue, but requires an additional deprotection step.[3] |
Issue: Formation of significant byproducts.
| Possible Cause | Troubleshooting Steps |
| Homocoupling of the Boronic Acid | - This side reaction forms a biaryl byproduct from the boronic acid. It can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the appropriate stoichiometry of reactants.[2] |
| Dehalogenation of this compound | - The starting material is reduced to 3-fluoroaniline. This can be caused by certain catalyst systems or the presence of hydride sources. Screening different ligands and bases may be necessary.[2] |
| Protodeboronation of the Boronic Acid | - The boronic acid is replaced by a proton from the solvent or trace water. Ensure anhydrous conditions and use a suitable base to facilitate the transmetalation step.[2] |
Removal of Byproducts:
-
Boronic Acid and its Homocoupling Product: Purification by column chromatography is typically required to separate these from the desired product.
-
Dehalogenated Byproduct (3-fluoroaniline): Can be challenging to separate from the product due to similar polarities. Careful optimization of chromatographic conditions is often necessary.
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of this compound (1.2 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.3 eq), this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).[4]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., THF or Dioxane) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[4]
-
Extraction and Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Visualized Workflows
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
References
Technical Support Center: Purification of 2-Chloro-3-fluoroaniline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-3-fluoroaniline by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A mixed solvent system is often effective for the recrystallization of substituted anilines like this compound. A good starting point is a mixture of a polar protic solvent, such as ethanol or methanol, with water acting as an anti-solvent. The ideal solvent system is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Experimental screening with small quantities is recommended to determine the optimal solvent and ratio.
Q2: My compound is "oiling out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice. This is a common issue with anilines. Here are several strategies to address this:
-
Reduce Supersaturation: The solution may be too concentrated. Reheat the mixture and add a small amount of the primary solvent (e.g., ethanol) until the oil redissolves, then allow it to cool more slowly.
-
Slow Cooling: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help.
-
Seed Crystals: If you have a small amount of pure solid this compound, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
Q3: The recovered crystals are still colored. How can I remove colored impurities?
A3: Colored impurities, often due to oxidation of the aniline, can be removed by using activated charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Q4: What are the likely impurities in crude this compound?
A4: Common impurities in this compound, which is typically synthesized by the reduction of 2-chloro-3-fluoronitrobenzene, may include:
-
Unreacted starting material (2-chloro-3-fluoronitrobenzene).
-
Byproducts from the reduction process, such as intermediates.
-
Isomeric impurities from the synthesis of the nitroaromatic precursor.
-
Oxidation products of the aniline.
Q5: My final yield of purified this compound is very low. What are the possible reasons?
A5: Low recovery can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.
-
Loss during transfers: Be meticulous when transferring the product between flasks and during filtration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Try inducing crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. |
| Crystals form too quickly. | The solution is too concentrated or cooled too rapidly. | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. |
| The product "oils out". | The melting point of the solute is lower than the boiling point of the solvent, or the solution is highly supersaturated. | Reheat to dissolve the oil, add more of the primary solvent, and cool slowly. Consider a different solvent system with a lower boiling point. |
| The recrystallized product has a low melting point or a broad melting range. | The product is still impure. | Repeat the recrystallization process. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during filtration to remove residual mother liquor. |
| The product is discolored (e.g., yellow or brown). | Presence of oxidized or polymeric impurities. | During the next recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it before cooling. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Recrystallization Solvents
Disclaimer: The following data are estimated based on the general principles of solubility for halogenated anilines due to the lack of published experimental data. Experimental verification is strongly recommended.
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |
| Ethanol/Water (80:20) | ~1.5 | > 20 | A good starting point for recrystallization. Water acts as the anti-solvent. |
| Methanol/Water (80:20) | ~2.0 | > 25 | Similar to ethanol/water, may offer slightly different solubility characteristics. |
| Toluene | ~5.0 | > 30 | Can be effective, but may require lower temperatures for good crystal recovery. |
| Heptane | < 0.1 | ~1.0 | Low solubility at all temperatures. Can be used as an anti-solvent with a more polar solvent. |
| Ethyl Acetate | ~10 | > 40 | May be too good of a solvent at room temperature, leading to lower yields. |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure using an ethanol/water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol and begin heating and stirring.
-
Continue adding hot ethanol in small portions until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Gently reheat the mixture to boiling for 2-3 minutes while stirring.
-
-
Hot Filtration:
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the preheated flask to remove insoluble impurities and activated charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
-
Crystallization:
-
Add hot water dropwise to the clear filtrate until it becomes slightly cloudy (the saturation point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes.
-
For final drying, transfer the crystals to a watch glass and place them in a desiccator under vacuum.
-
Mandatory Visualization
Caption: A workflow for troubleshooting common issues during recrystallization.
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Chloro-3-fluoroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving 2-Chloro-3-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: this compound can be a challenging substrate due to a combination of electronic and steric factors. The presence of two electron-withdrawing halogens (chlorine and fluorine) deactivates the aromatic ring, making the C-Cl bond stronger and less susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step.[1][2] Additionally, the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.[3]
Q2: What are the most common side reactions observed with this compound?
A2: Common side reactions include:
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, often caused by excess water or base.[4]
-
Homocoupling: Self-coupling of the boronic acid or the aniline to form dimers. This can be promoted by the presence of oxygen.[3][4]
-
Dehalogenation: Reduction of the C-Cl bond, leading to the formation of 3-fluoroaniline.[3][5]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: For challenging substrates like this compound, highly active catalyst systems are often required.[4] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often effective.[2][4] These ligands help to stabilize the palladium catalyst and promote the difficult oxidative addition step.[4]
Q4: What is the best base to use for these reactions?
A4: The choice of base is critical and can significantly impact the reaction yield. For Suzuki-Miyaura couplings with aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[6][7]
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable activation.[1] |
| Inefficient Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[2] |
| Inappropriate Base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[1][4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Activation of the C-Cl bond often requires higher temperatures (e.g., 100-120 °C).[1] |
| Solvent Effects | Screen different anhydrous, degassed solvents. Toluene, dioxane, and THF are common choices.[6] |
| Oxygen Contamination | Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[4] |
Issue 2: Low to No Product Yield in Buchwald-Hartwig Amination
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Catalyst Inhibition | The amino group of this compound or the amine coupling partner can inhibit the catalyst. Use of bulky ligands can mitigate this.[3] |
| Weak Base | A strong base like NaOtBu or LiHMDS is typically required.[6] |
| Sub-optimal Ligand | Biarylphosphine ligands such as BrettPhos or RuPhos have shown broad applicability in C-N couplings.[7] |
| Low Temperature | As with Suzuki couplings, higher temperatures may be necessary to promote oxidative addition. |
| Poor Amine Purity | Ensure the amine coupling partner is pure, as impurities can deactivate the catalyst.[7] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[1]
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)[1]
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
In a separate vial, pre-mix the palladium precursor and the phosphine ligand, then add this mixture to the Schlenk flask.[1]
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Buchwald-Hartwig Amination of this compound
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)[7]
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Biarylphosphine ligand (e.g., BrettPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk flask.[6]
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, quench the reaction, and extract the product.
-
Purify the product by column chromatography.
Data Presentation
The following tables provide a starting point for reaction optimization based on data from analogous substrates. Yields are highly dependent on the specific coupling partners.
Table 1: Effect of Ligand and Base on a Model Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 75 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 82 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 78 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2) | Toluene | 65 |
| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | <10 |
Data is illustrative and based on challenging aryl chloride couplings.
Table 2: Effect of Ligand and Base on a Model Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.2) | Toluene | 85 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 88 |
| 3 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 55 |
| 4 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.2) | Toluene | 40 |
Data is illustrative and based on challenging aryl chloride aminations.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
Technical Support Center: Selective Hydrogenation of 2-Chloro-3-fluoroaniline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing dehalogenation during the catalytic hydrogenation of 2-chloro-3-fluoroaniline derivatives.
Troubleshooting Guide: Minimizing Dehalogenation
Undesired dehalogenation is a common side reaction during the hydrogenation of halogenated nitroaromatics. The following table outlines common issues, their potential causes, and recommended solutions to improve the selectivity of the reduction of the nitro group while preserving the carbon-halogen bonds.
| Issue | Potential Causes | Recommended Solutions |
| High Levels of Dehalogenation (Formation of 3-fluoroaniline, 2-chloroaniline, or aniline) | 1. High Reaction Temperature or Hydrogen Pressure: Aggressive reaction conditions can promote the hydrogenolysis of C-Cl and C-F bonds.[1] 2. Inappropriate Catalyst Choice: Some catalysts, particularly certain grades of Palladium on carbon (Pd/C), are more prone to causing dehalogenation. 3. High Catalyst Loading: An excessive amount of catalyst can increase the rate of dehalogenation. 4. Prolonged Reaction Time: Extending the reaction time after the complete conversion of the nitro group can lead to over-reduction.[1] | 1. Optimize Reaction Conditions: Systematically reduce the reaction temperature (e.g., to 50-80°C) and hydrogen pressure (e.g., to 0.1-5 MPa) to find a balance between reaction rate and selectivity.[1] 2. Catalyst Screening: Test different catalysts. Platinum on carbon (Pt/C) is often more selective for nitro group reduction over dehalogenation compared to Pd/C.[2] Consider modified catalysts like Pt-Fe/C, as iron promotion can suppress dehalogenation.[2][3] 3. Optimize Catalyst Loading: Use the minimum amount of catalyst required for efficient conversion. 4. Monitor Reaction Progress: Closely track the reaction using techniques like TLC, GC, or HPLC and stop the reaction as soon as the starting material is consumed.[1] |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be old, deactivated, or poisoned. 2. Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be sufficient to drive the reaction. 3. Presence of Catalyst Poisons: Impurities in the substrate or solvent can poison the catalyst. 4. Poor Mixing/Agitation: Inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface. | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and properly activated. 2. Adjust Reaction Conditions: Gradually increase the hydrogen pressure and/or temperature within safe limits. 3. Purify Starting Materials: Use high-purity, degassed solvents and purify the substrate if necessary. 4. Ensure Efficient Stirring: Maintain vigorous stirring to ensure a good suspension of the catalyst and facilitate gas-liquid mass transfer. |
| Formation of Azo or Azoxy Byproducts | 1. Incomplete Reduction: The reduction of the nitro group may have stalled at an intermediate stage. 2. Low Hydrogen Availability: Insufficient hydrogen at the catalyst surface can lead to the formation of condensation byproducts. | 1. Increase Hydrogen Pressure or Reaction Time: Ensure sufficient hydrogen is available to complete the reduction. 2. Improve Mixing: Increase the agitation speed to enhance gas-liquid mass transfer. 3. Consider Higher Catalyst Loading: If the reaction consistently stalls, a modest increase in catalyst loading may be necessary. |
| Inconsistent Reaction Times | 1. Variable Catalyst Activity: Different batches of catalyst can have varying levels of activity. 2. Inconsistent Catalyst Loading: Inaccurate weighing of the catalyst will lead to variable reaction rates. 3. Leaks in the Hydrogenation Apparatus: A leak will result in a loss of hydrogen pressure and slower reaction times. | 1. Test New Catalyst Batches: Perform a small-scale test reaction to determine the activity of a new batch of catalyst. 2. Accurate Weighing: Precisely weigh the catalyst for each reaction. 3. Check for Leaks: Ensure the hydrogenation apparatus is properly sealed and pressure-tested before each reaction. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is more susceptible to removal during the hydrogenation of this compound derivatives?
A1: Generally, the carbon-chlorine (C-Cl) bond is weaker and more prone to hydrogenolysis than the carbon-fluorine (C-F) bond.[1] Therefore, dechlorination to form 3-fluoroaniline is often the more likely dehalogenation pathway. However, the relative rates of dehalogenation can be influenced by the specific reaction conditions and the catalyst used.
Q2: How can I suppress dehalogenation without significantly slowing down the nitro group reduction?
A2: A key strategy is to conduct the hydrogenation in an acidic medium. The presence of a small amount of acid, such as hydrochloric acid, phosphoric acid, or acetic acid, has been shown to inhibit the dehalogenation of chlorinated and fluorinated nitroaromatic compounds.[4] This allows for the selective reduction of the nitro group while minimizing the loss of halogens.
Q3: What is the best catalyst for the selective hydrogenation of 2-chloro-3-fluoronitrobenzene?
A3: While the optimal catalyst should be determined empirically for each specific derivative, Platinum on carbon (Pt/C) is a good starting point as it often shows higher selectivity for nitro group reduction compared to Palladium on carbon (Pd/C).[2] Modified catalysts, such as iron-promoted Pt/C (Pt-Fe/C), have also been reported to be highly selective and can suppress hydrodechlorination.[3]
Q4: Can the solvent choice impact the level of dehalogenation?
A4: Yes, the solvent can influence the reaction. Polar protic solvents like methanol and ethanol are commonly used for catalytic hydrogenation. In some cases, solvent-free conditions have been shown to provide high selectivity for the hydrogenation of chloronitrobenzenes.[5][6] It is advisable to screen a few different solvents to determine the optimal choice for your specific substrate.
Q5: At what point in the reaction is dehalogenation most likely to occur?
A5: Dehalogenation can occur at any point during the reaction, but it often becomes more significant after the nitro group has been fully reduced to the amine. The resulting aniline is more electron-rich, which can facilitate the cleavage of the carbon-halogen bond.[7] This is why it is crucial to monitor the reaction and stop it once the starting nitro compound is consumed.
Data Presentation: Influence of Reaction Parameters on Dehalogenation
The following tables summarize quantitative data from studies on the hydrogenation of a closely related isomer, 3-chloro-4-fluoronitrobenzene. This data is presented to illustrate the general principles of how reaction conditions and catalyst choice can affect the selectivity of the hydrogenation and the extent of dehalogenation.
Table 1: Effect of Temperature on Dehalogenation of 3-chloro-4-fluoronitrobenzene [1]
| Temperature (°C) | Yield of 3-chloro-4-fluoroaniline (%) | Yield of 4-fluoroaniline (%) (Dechlorination) | Yield of 3-chloroaniline (%) (Defluorination) |
| 60 | 95 | 3 | <1 |
| 80 | 92 | 6 | 1.5 |
| 100 | 85 | 12 | 2.5 |
Table 2: Comparison of Different Catalyst Systems for the Hydrogenation of 3-chloro-4-fluoronitrobenzene [2]
| Catalyst | Catalyst Loading (% w/w) | Solvent | Temperature (°C) | Pressure (psi) | Selectivity for 3-chloro-4-fluoroaniline (%) | Conversion (%) | Notes |
| 5% Pt/C | 1-3 | Methanol/Ethanol | 40-60 | 100-200 | >98 | >99 | Generally high selectivity, a good starting point. |
| 10% Pd/C | 2-5 | Methanol/Ethanol | 40-60 | 100-200 | 90-95 | >99 | Can be less selective, higher risk of dehalogenation. |
| Raney Nickel | 5-20 | Ethanol | 50-100 | 200-800 | 90-98 | >99 | Cost-effective but may require harsher conditions. Pyrophoric nature requires careful handling. |
| Pt-Fe/C | 1-5 | Ethanol | 50-80 | 100-500 | >99 | >99 | Iron promotion can significantly suppress dehalogenation. |
Experimental Protocols
The following is a general experimental protocol for the selective hydrogenation of a 2-chloro-3-fluoronitrobenzene derivative. It is intended as a starting point and should be optimized for each specific substrate.
Protocol 1: Selective Hydrogenation using Pt/C
Materials:
-
2-chloro-3-fluoronitrobenzene derivative (1.0 eq)
-
5% Platinum on carbon (Pt/C) (1-3% w/w relative to the substrate)
-
Methanol or Ethanol (10-20 volumes)
-
High-purity hydrogen gas
-
High-purity nitrogen gas
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a clean and dry hydrogenation reactor, add the 2-chloro-3-fluoronitrobenzene derivative and the chosen solvent.
-
Inerting: Seal the reactor and purge the system with nitrogen gas for 10-15 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pt/C catalyst to the reaction mixture.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 50°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and/or by analyzing samples via TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete (typically when hydrogen uptake ceases and the starting material is no longer detectable), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet and disposed of properly.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound derivative, which can be further purified by distillation, crystallization, or column chromatography.
Visualizations
The following diagrams illustrate the troubleshooting workflow for preventing dehalogenation and the general reaction pathway.
Caption: A logical workflow for troubleshooting and minimizing dehalogenation during catalytic hydrogenation.
Caption: The desired reaction pathway and potential dehalogenation side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 5. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
catalyst loading optimization for 2-Chloro-3-fluoroaniline Suzuki coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst loading optimization of 2-Chloro-3-fluoroaniline in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for the Suzuki coupling of an electron-deficient aryl chloride like this compound?
A1: For challenging substrates such as electron-deficient aryl chlorides, the palladium catalyst loading typically ranges from 1 to 5 mol%.[1][2] However, with highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, it is possible to achieve good to excellent yields with catalyst loadings as low as 0.05 to 1 mol%. Optimization is crucial, as excessively high catalyst loading can lead to increased side reactions and cost, while too low a loading may result in incomplete conversion.
Q2: Which palladium precursors and ligands are most effective for the Suzuki coupling of this compound?
A2: Due to the lower reactivity of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ may not be effective.[3] More active catalyst systems are generally required.[3] These often consist of a palladium precursor such as Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladium complex, combined with a bulky, electron-rich phosphine ligand.[1][4][5] Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are particularly effective as they promote the challenging oxidative addition step and stabilize the palladium catalyst.[5][6]
Q3: What are the most common side reactions observed during the Suzuki coupling of this compound and how can they be minimized?
A3: The most common side reactions include:
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be minimized by ensuring a thoroughly degassed reaction mixture, as oxygen can promote this side reaction.[6][7] Using a Pd(0) source or an efficient pre-catalyst system can also reduce homocoupling.[6]
-
Protodeboronation: The replacement of the boronic acid group with a proton from the solvent or trace water.[3] Using anhydrous solvents and bases, or switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester), can mitigate this issue.[6]
-
Dehalogenation: The reduction of the starting this compound. This can be influenced by the choice of solvent and base. Ensuring an inert atmosphere is crucial.[3]
Q4: How does the choice of base and solvent affect the catalyst loading and overall reaction efficiency?
A4: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[6] For challenging aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[8] The choice of solvent is also critical. Aprotic polar solvents like dioxane, THF, or toluene, often in combination with water, are commonly used.[1][7] The solvent system can influence catalyst solubility, stability, and the rate of the reaction, thereby impacting the required catalyst loading.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more active pre-catalyst.[8] |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas (e.g., Argon or Nitrogen).[8] | |
| Weak base | For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[8] | |
| Low reaction temperature | The activation of the C-Cl bond may necessitate higher temperatures (e.g., 80-120 °C).[6][8] | |
| Catalyst inhibition by the aniline group | The amino group of this compound can coordinate to the palladium center, inhibiting its activity.[3] Using bulky ligands can sterically hinder this interaction.[6] | |
| Formation of Significant Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the reaction is thoroughly degassed.[8] |
| Protodeboronation | If water is not part of the solvent system, ensure anhydrous conditions for the base and solvent. Alternatively, use a boronate ester instead of a boronic acid.[8] | |
| Catalyst decomposition | The catalyst may not be stable under the reaction conditions, leading to the formation of palladium black. A change in ligand or solvent may be necessary. | |
| Reaction Stalls Before Completion | Catalyst deactivation | The catalyst may be deactivating over time. A lower reaction temperature or a more robust ligand might be required. In some cases, a second addition of the catalyst may be beneficial. |
| Poor solubility of reagents | Ensure that all reagents are adequately soluble in the chosen solvent system at the reaction temperature. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01-0.03 mmol, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 0.02-0.06 mmol, 2-6 mol%) and add this mixture to the Schlenk flask.[8]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[8]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[8]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative conditions and outcomes for the Suzuki coupling of aryl chlorides, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 98 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | 3-Chloro-4-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | Expected >90* |
| 4 | 2-Chloroaniline | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | THF | 80 | 85 |
*Expected outcome based on literature for similar electron-deficient aryl chlorides; requires experimental verification.[8]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
managing exothermic reactions in the synthesis of 2-Chloro-3-fluoroaniline
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-fluoroaniline. Our aim is to address specific issues that may be encountered during experimentation, with a focus on safely managing exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially applicable method for synthesizing this compound involves a two-step process.[1][2][3] The first step is the electrophilic chlorination of 3-fluoronitrobenzene to produce 2-chloro-3-fluoronitrobenzene. The subsequent step involves the reduction of the nitro group to an amine, yielding the final product.[1][2]
Q2: Why is managing the exothermic reaction during chlorination critical?
A2: The chlorination of aromatic compounds is often a highly exothermic reaction. Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, posing a significant safety risk, including the possibility of a runaway reaction or explosion. Furthermore, poor temperature control can result in the formation of unwanted byproducts, such as dichlorinated species, which will reduce the purity and yield of the desired 2-chloro-3-fluoronitrobenzene intermediate.
Q3: What are the key parameters to control during the synthesis?
A3: Critical parameters to monitor and control include:
-
Temperature: Precise temperature control is crucial during the addition of the chlorinating agent to manage the exotherm.
-
Rate of Addition: Slow, controlled addition of the chlorinating agent is essential to prevent a rapid temperature increase.
-
Agitation: Efficient stirring ensures homogenous mixing of reactants and uniform heat distribution.
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly influence reaction rate and selectivity.
-
Reaction Time: Monitoring the reaction to completion is necessary to maximize yield and minimize byproduct formation.
Q4: What are common side reactions and byproducts in this synthesis?
A4: Potential side reactions and byproducts include:
-
Over-chlorination: Formation of dichlorinated or trichlorinated fluoronitrobenzene isomers.
-
Incomplete Reduction: During the reduction step, intermediates such as nitroso or hydroxylamine compounds may persist if the reaction is not driven to completion.
-
Isomeric Impurities: Depending on the directing effects of the substituents, small amounts of other chloro-fluoroaniline isomers may be formed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Runaway Exothermic Reaction during Chlorination | Rate of chlorinating agent addition is too fast. | Immediately stop the addition of the chlorinating agent. Apply external cooling (e.g., ice bath). Ensure the reactor's cooling system is functioning optimally. |
| Inadequate cooling capacity. | Reduce the scale of the reaction or use a more efficient cooling system. | |
| Poor agitation. | Ensure the stirrer is functioning correctly and providing vigorous mixing. | |
| Low Yield of this compound | Incomplete chlorination of 3-fluoronitrobenzene. | Monitor the reaction by TLC or GC to ensure full consumption of the starting material. Consider increasing the reaction time or temperature slightly, while carefully monitoring the exotherm. |
| Incomplete reduction of 2-chloro-3-fluoronitrobenzene. | Ensure the reducing agent is active and used in sufficient molar excess. Increase reaction time or temperature if necessary. Check for catalyst poisoning if using catalytic hydrogenation. | |
| Product loss during workup and purification. | Optimize extraction and purification procedures. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the aniline in the aqueous phase. | |
| Formation of Significant Byproducts | Over-chlorination due to poor temperature control. | Maintain a consistent and low reaction temperature during the chlorination step. Use a less reactive chlorinating agent if possible. |
| Isomer formation. | Optimize the choice of catalyst and solvent to improve regioselectivity. | |
| Byproducts from the reduction step. | Ensure complete reduction by monitoring the reaction progress. Use a more selective reducing agent. | |
| Difficulty in Isolating the Final Product | Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. Allow the mixture to stand for a longer period. |
| Oily product that does not solidify. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. Consider purification by column chromatography or distillation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-fluoronitrobenzene (Chlorination)
Materials:
-
3-Fluoronitrobenzene
-
Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas)
-
Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)
-
Solvent (e.g., dichloromethane or 1,2-dichloroethane)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap.
-
Charge the flask with 3-fluoronitrobenzene and the chosen solvent.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add the Lewis acid catalyst portion-wise while maintaining the temperature below 10 °C.
-
Slowly add the chlorinating agent from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by TLC or GC until the starting material is consumed.
-
Quench the reaction by carefully adding cold water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-fluoronitrobenzene.
Protocol 2: Synthesis of this compound (Reduction)
Materials:
-
2-Chloro-3-fluoronitrobenzene
-
Reducing agent (e.g., tin(II) chloride dihydrate in ethanol, or iron powder in acidic medium)
-
Solvent (e.g., ethanol, acetic acid)
-
Hydrochloric acid (if using SnCl₂·2H₂O or Fe)
-
Sodium hydroxide solution
Procedure (using SnCl₂·2H₂O):
-
In a round-bottom flask, dissolve 2-chloro-3-fluoronitrobenzene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the nitro compound solution. This reaction is exothermic; maintain the temperature with an ice bath.
-
After the addition, heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution until the solution is strongly basic (pH > 10). The tin salts will precipitate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude this compound.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Chlorination Step | Reduction Step (SnCl₂·2H₂O) |
| Reactant Ratio (molar) | 3-Fluoronitrobenzene : Chlorinating Agent : Catalyst (1 : 1.05-1.2 : 0.05-0.1) | 2-Chloro-3-fluoronitrobenzene : SnCl₂·2H₂O (1 : 3-4) |
| Temperature (°C) | 0 - 10 | 0 (initial addition), then reflux (approx. 78) |
| Reaction Time (hours) | 2 - 6 | 1 - 4 |
| Typical Yield (%) | 70 - 85 | 80 - 95 |
| Purity (crude, %) | 85 - 95 | 90 - 98 |
Visualizations
Caption: Workflow for managing the exothermic chlorination of 3-fluoronitrobenzene.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: 2-Chloro-3-fluoroaniline Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of 2-Chloro-3-fluoroaniline.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the removal of starting material and purification of this compound.
Issue 1: High Levels of Unreacted Starting Material Detected Post-Reaction
-
Possible Cause 1: Incomplete Reaction. The reduction of the nitro group in the precursor (e.g., 2-chloro-3-fluoronitrobenzene) to the aniline may not have gone to completion.
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is minimal or absent.[1] If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent.
-
-
Possible Cause 2: Inefficient Purification Method. The chosen work-up and purification procedure may not be effective at removing the unreacted starting material.
Issue 2: Discoloration of the Final Product (Yellow to Brown Hue)
-
Possible Cause 1: Aerial Oxidation. Anilines are prone to oxidation when exposed to air, which can lead to the formation of colored impurities.
-
Troubleshooting Step: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating and concentration steps. Store the purified product under an inert atmosphere and protected from light.
-
-
Possible Cause 2: Residual Colored Impurities. Byproducts from the synthesis may be carried through the purification process.
-
Troubleshooting Step: Treat the crude product with activated carbon during recrystallization.[3] The activated carbon can adsorb colored impurities, which are then removed by hot filtration.
-
Issue 3: Difficulty in Separating the Product from an Impurity with a Similar Polarity
-
Possible Cause: Co-elution in Chromatography. The starting material or a byproduct may have a very similar retention factor (Rf) to the product in the chosen TLC or column chromatography solvent system.
-
Troubleshooting Step 1: Solvent System Optimization. Experiment with different solvent systems for chromatography. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Varying the ratio of these solvents can often achieve separation.
-
Troubleshooting Step 2: Alternative Purification Technique. If chromatography is ineffective, consider fractional distillation under reduced pressure, especially if the boiling points of the product and impurity are sufficiently different.[1] Alternatively, derivatizing the product to change its polarity, followed by purification and deprotection, can be a more involved but effective strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing a large amount of unreacted this compound starting material?
For significant quantities of unreacted starting material, an acidic wash (acid-base extraction) is the most efficient initial purification step.[1][2] This method exploits the basicity of the aniline functional group. By washing an organic solution of the reaction mixture with an aqueous acid (e.g., 1M HCl), the this compound is protonated to form a water-soluble salt, which partitions into the aqueous layer. The unreacted starting material and other non-basic impurities remain in the organic layer. The aqueous layer containing the product can then be basified to regenerate the free aniline, which can be extracted back into an organic solvent.
Q2: How can I monitor the removal of the starting material during purification?
The progress of the purification can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
TLC: Spot the crude reaction mixture, the organic layer after each wash, and a standard of the starting material on a TLC plate. The disappearance of the starting material spot in the purified fractions indicates successful removal.
-
HPLC: Inject samples of the crude and purified material into an HPLC system. Quantification of the peak corresponding to the starting material will give a precise measure of its removal.[4]
Q3: What are the common impurities I should expect in a this compound synthesis?
The most common impurity is typically the unreacted starting material, which is often a nitro-substituted precursor like 2-chloro-3-fluoronitrobenzene.[5][6][7] Other potential impurities can include:
-
Regioisomers: Isomers with the chlorine and fluorine atoms at different positions on the aniline ring.[8]
-
Over- or under-halogenated byproducts.
-
Byproducts from the reduction of the nitro group. [3]
Q4: Can I use recrystallization to purify this compound?
Yes, recrystallization is a common method for purifying solid organic compounds.[3] The key is to find a suitable solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. A mixed solvent system, such as ethanol/water, can be effective.[3]
Q5: My purified this compound is an oil, not a solid. What should I do?
This can happen if the product is not pure enough or if it is supercooled. Try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the oil. The small scratches can provide nucleation sites for crystal growth.[3]
-
Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the oil can initiate crystallization.[3]
-
Re-purify: The oily nature may indicate the presence of impurities that are depressing the melting point. Further purification by column chromatography may be necessary.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 21397-08-0 | [9][10] |
| Molecular Formula | C₆H₅ClFN | [9][10] |
| Molecular Weight | 145.56 g/mol | [9][10] |
| Appearance | Clear light beige liquid | [8] |
| Boiling Point | 214 °C | [11] |
| Density | 1.324 g/mL at 25 °C | [11] |
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Sparingly soluble | The molecule is largely non-polar despite the presence of a polar amino group. |
| Methanol / Ethanol | High | Soluble | The amino group can form hydrogen bonds with the alcohol. |
| Acetone | Medium | Soluble | A good polar aprotic solvent that can engage in dipole-dipole interactions. |
| Dichloromethane | Medium | Soluble | A common solvent for many organic compounds. |
| Ethyl Acetate | Medium | Soluble | Can act as a hydrogen bond acceptor. |
| Toluene | Low | Moderately soluble | The aromatic ring of toluene has some affinity for the aniline ring. |
| Hexane / Heptane | Low | Sparingly soluble | The overall polarity of the aniline is too high for good solubility in non-polar alkanes. |
Note: This data is based on general principles of solubility for anilines.[12] Experimental verification is recommended.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.
-
Separation: Allow the layers to separate. The protonated this compound will be in the aqueous (bottom, if using dichloromethane; top, if using ethyl acetate) layer. Drain the organic layer.
-
Repeat Wash (Optional): For heavily contaminated mixtures, repeat the acidic wash with a fresh portion of 1M HCl.
-
Basification: Transfer the aqueous layer to a clean flask and cool it in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is basic (pH > 10). The free aniline will precipitate or form an oily layer.
-
Re-extraction: Transfer the basified mixture to a separatory funnel and extract the this compound back into a fresh portion of the organic solvent (e.g., dichloromethane). Repeat the extraction two more times.
-
Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solution and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[3]
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 21397-08-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. usbio.net [usbio.net]
- 10. This compound [aromalake.com]
- 11. 3-Chloro-2-fluoroaniline 97 2106-04-9 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-3-fluoroaniline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of synthesized 2-Chloro-3-fluoroaniline and its derivatives. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help improve the final purity of these critical pharmaceutical intermediates.[1][2]
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is a dark oil or discolored solid. What causes this and how can I fix it?
A1: Discoloration in aniline derivatives is typically due to aerial oxidation, which forms colored impurities.[3] It can also result from residual impurities from the synthesis, such as incompletely reduced nitroaromatics, or thermal decomposition if excessive heat was used during purification.[3][4]
Solution:
-
Activated Carbon Treatment: A common and effective method is to dissolve the crude product in a suitable hot solvent and treat it with a small amount of activated carbon (1-5% by weight) to adsorb the colored impurities. Filter the hot solution to remove the carbon before crystallization.[3][5]
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere like nitrogen or argon, especially during heating steps, to minimize exposure to air.[3]
-
Controlled Heating: Avoid prolonged heating and excessively high temperatures during distillation or recrystallization.[3]
Q2: What are the most common process-related impurities I should expect during the synthesis of this compound?
A2: The most common synthesis route involves the reduction of a nitroaromatic precursor (e.g., 2-chloro-3-fluoronitrobenzene).[6][7] Key impurities can include:
-
Incompletely reduced intermediates: Such as the corresponding nitroso and hydroxylamine compounds.[4][8]
-
Dehalogenated byproducts: For example, the formation of 3-fluoroaniline if the chlorine atom is replaced by hydrogen during catalytic hydrogenation.[4]
-
Positional Isomers: Impurities from the starting materials or formed during synthesis can be difficult to separate due to similar physicochemical properties.[9]
Q3: How can I effectively separate positional isomers of this compound from my desired product?
A3: Separating positional isomers is challenging. Simple recrystallization is often insufficient.
-
Column Chromatography: This is the most effective method. Techniques using normal-phase silica gel or reversed-phase C18 columns can be employed. Method development is crucial, involving screening different solvent systems (eluents) to achieve separation.[10]
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations, HPLC offers higher resolution. Chiral stationary phases have sometimes shown excellent selectivity even for achiral positional isomers.[9][10]
Q4: I am experiencing low yield after my purification steps. What are the likely causes?
A4: Low yield can stem from several issues:
-
Inappropriate Recrystallization Solvent: Using a solvent in which the product is too soluble at low temperatures will result in significant product loss to the filtrate.[4]
-
Product Loss During Workup: During acid-base extractions, ensure the pH is correctly adjusted to either protonate the aniline (making it water-soluble) or keep it as a free base (organic-soluble) to prevent it from being discarded in the wrong layer.[4][11]
-
Premature Crystallization: During hot filtration (to remove activated carbon or other solids), if the solution cools too quickly, the product can crystallize on the filter paper along with the impurities.[5]
Troubleshooting Guides
This section addresses specific issues encountered during purification experiments in a question-and-answer format.
Issue 1: Recrystallization Failure (Oiling Out or No Crystals)
Q: My compound forms an oil instead of crystals upon cooling, or no solid forms at all. What should I do?
A: This is a common problem in recrystallization. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
Potential Solutions:
-
Slow Cooling: Ensure the solution cools slowly. Rapid cooling, such as placing it directly in an ice bath, encourages oil formation. Allow the flask to cool to room temperature first, perhaps insulated, before further cooling.[5]
-
Adjust Solvent System: Reheat the solution and add more of the primary solvent to reduce saturation.[5] If using a mixed solvent system (e.g., ethanol/water), add a small amount of the solvent in which the compound is more soluble (ethanol) to the hot mixture until the oil redissolves, then attempt to cool slowly again.[5]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Issue 2: Low Purity Despite Successful Recrystallization
Q: I obtained crystals, but TLC/GC analysis shows significant impurities remain. Why did recrystallization not work?
A: This indicates that the chosen solvent system does not effectively differentiate between your product and the impurities.
Potential Solutions:
-
Solvent Screening: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.[5] A systematic screening of different solvents is necessary.
-
Multi-Step Purification: For complex impurity profiles, a single recrystallization may be insufficient. Consider a multi-step approach.[3] A logical workflow would be an acid-base extraction to remove non-basic or acidic impurities, followed by recrystallization.[3]
-
Column Chromatography: If isomeric impurities are present, recrystallization is unlikely to succeed. Column chromatography is the recommended next step.[10]
Data Presentation: Solvent Screening & Chromatography
Table 1: Qualitative Guide for Recrystallization Solvent Screening
This table is based on general principles for halogenated anilines and should be confirmed experimentally.[5]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior for this compound |
| Water | High | 100 | Very low solubility at all temperatures. Can be used as an anti-solvent in a mixed system.[5] |
| Ethanol | High | 78 | Good solubility, especially when hot. Often used in a mixed system with water.[5] |
| Isopropanol | Medium | 82 | Good solubility when hot, moderate to low solubility when cold. A potential single solvent.[5] |
| Toluene | Low | 111 | Good potential due to the aromatic nature of both solvent and solute.[5] |
| Hexane/Heptane | Low | 69 / 98 | Low solubility at all temperatures. Can be used as an anti-solvent.[3][5] |
| Ethyl Acetate | Medium | 77 | May be a good single solvent or part of a mixed solvent system.[5] |
Table 2: Example Starting Conditions for Column Chromatography
Separating positional isomers often requires careful optimization. Below are suggested starting points for method development.
| Parameter | Normal-Phase Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel (SiO₂) | C18 (Octadecyl-silica) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate gradient | Acetonitrile / Water with 0.1% Formic Acid (gradient)[10] |
| Initial Gradient | Start with 95:5 Hexane:EtOAc | Start with 70:30 Water:Acetonitrile |
| Detection | UV at 254 nm | UV at 250 nm[10] |
| Key Advantage | Cost-effective for large scale | Higher resolution for difficult separations |
Experimental Protocols
Protocol 1: General Recrystallization using an Ethanol/Water System
This protocol is a common starting point for purifying substituted anilines.[5]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-5% w/w) of activated carbon. Reheat the mixture to boiling for 2-5 minutes.[3][5]
-
Hot Filtration: If carbon was used or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. It is critical to keep the solution and apparatus hot to prevent premature crystallization.[3][5]
-
Crystallization: Reheat the filtrate to ensure complete dissolution. Add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Acid-Base Extraction for Impurity Removal
This protocol removes acidic and neutral impurities from a basic aniline product.[3][11]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. This step protonates the aniline, moving it into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the aniline hydrochloride salt into a clean flask. Discard the upper organic layer.
-
Basification: Return the aqueous layer to the separatory funnel. Slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10, check with pH paper). This deprotonates the aniline, making it a free base that is no longer water-soluble.
-
Extraction: Add a fresh portion of organic solvent (e.g., DCM) to the separatory funnel and shake to extract the free aniline back into the organic layer.
-
Isolation: Drain the organic layer. Wash it with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aniline.
Visualizations
Diagram 1: General Purification Workflow
Caption: A multi-step workflow for purifying crude aniline derivatives.
Diagram 2: Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 9. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-3-fluoroaniline against structurally related alternatives: 2-chloroaniline, 3-fluoroaniline, and the parent compound, aniline. This analysis is supported by experimental data and detailed methodologies to assist in structural elucidation and quality control.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its comparator molecules. The data for this compound is based on predicted values due to the limited availability of fully assigned experimental spectra in the public domain. These predictions are derived from established NMR principles and spectral data of analogous compounds, providing a reliable framework for interpretation.
Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constants (Hz) |
| This compound | H-4 | ~6.85 | ddd | J(H-F) ≈ 9.0, J(H-H) ≈ 8.2, 1.5 |
| H-5 | ~6.95 | td | J(H-H) ≈ 8.2, J(H-F) ≈ 1.5 | |
| H-6 | ~6.65 | td | J(H-H) ≈ 8.2, 1.5 | |
| NH₂ | ~3.80 | br s | - | |
| 2-Chloroaniline [1] | H-3 | 7.22 | m | - |
| H-4 | 6.72 | m | - | |
| H-5 | 7.03 | m | - | |
| H-6 | 6.67 | m | - | |
| NH₂ | 3.92 | br s | - | |
| 3-Fluoroaniline [2] | H-2 | 6.41 | ddd | J = 8.2, 2.4, 1.0 |
| H-4 | 6.31 | ddd | J(H-F) = 11.0, J(H-H) = 2.2, 0.4 | |
| H-5 | 7.04 | td | J = 8.0, 6.7 | |
| H-6 | 6.37 | td | J = 8.0, 2.2 | |
| NH₂ | 3.72 | br s | - | |
| Aniline [3] | H-2, H-6 | 6.77 | d | J = 8.0 |
| H-3, H-5 | 7.28 | t | J = 7.3 | |
| H-4 | 6.89 | t | J = 7.3 | |
| NH₂ | 3.68 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | ~145.0 (d, J ≈ 10) | ~118.0 (d, J ≈ 21) | ~155.0 (d, J ≈ 245) | ~115.0 (d, J ≈ 2) | ~124.0 (d, J ≈ 3) | ~110.0 (d, J ≈ 18) |
| 2-Chloroaniline | 142.7 | 120.9 | 129.2 | 119.1 | 127.4 | 116.3 |
| 3-Fluoroaniline | 148.2 (d, J = 11.2) | 102.8 (d, J = 25.0) | 164.1 (d, J = 241.2) | 106.9 (d, J = 21.3) | 130.3 (d, J = 10.1) | 110.2 |
| Aniline [3] | 146.59 | 115.24 | 129.43 | 118.76 | 129.43 | 115.24 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the comparative analysis of aniline derivatives is provided below.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for the compounds listed. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended.[6]
-
Sample Handling: Dissolve the sample in a clean, dry vial before transferring it to a 5 mm NMR tube. Filter the solution through a pipette plugged with glass wool to remove any particulate matter, which can degrade spectral quality.
2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Number of Scans: 16 to 32 scans are generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
Spectral Width: A spectral width of -2 to 12 ppm is suitable for aromatic compounds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of 0 to 200 ppm is appropriate.
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Visualization of Methodologies
The following diagrams illustrate the workflow of the NMR analysis and the structural relationships of the analyzed compounds.
Caption: Workflow for NMR analysis of aniline derivatives.
Caption: Structures of this compound and comparators.
References
- 1. 2-Chloroaniline(95-51-2) 13C NMR [m.chemicalbook.com]
- 2. 3-Fluoroaniline(372-19-0) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-fluoroaniline
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's fragmentation pattern under mass spectrometry is paramount for its unambiguous identification and characterization. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-3-fluoroaniline against structurally related alternatives, supported by experimental data and detailed protocols.
The unique substitution pattern of electron-withdrawing halogen atoms on the aniline ring of this compound results in a distinct mass spectrum that serves as its molecular fingerprint. Understanding these fragmentation pathways is crucial for differentiating it from isomeric and other halogenated aniline analogues frequently encountered in pharmaceutical and chemical research.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound and its structural analogues, 3-Chloroaniline and 2,3-Difluoroaniline, reveal characteristic fragmentation patterns influenced by the nature and position of their halogen substituents. The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities of the major fragments observed in their respective electron ionization (EI) mass spectra.
| m/z | Relative Intensity (%) in this compound * | Relative Intensity (%) in 3-Chloroaniline [1][2] | Relative Intensity (%) in 2,3-Difluoroaniline | Proposed Fragment Ion |
| 147 | Present | 32.7 | - | [M+2]⁺˙ (Isotopic peak for ³⁷Cl) |
| 145 | High | 100 | - | [M]⁺˙ (Molecular Ion with ³⁵Cl) |
| 129 | - | - | High | [M]⁺˙ (Molecular Ion) |
| 110 | Moderate | 18.5 | - | [M - Cl]⁺ |
| 102 | - | - | Moderate | [M - HCN]⁺ |
| 92 | - | 18.5 | - | [C₆H₅N]⁺˙ |
| 83 | Low | - | Low | [M - Cl - HCN]⁺ / [M - F - HCN]⁺ |
| 65 | Low | 23.4 | - | [C₅H₅]⁺ |
Note: The relative intensities for this compound are based on its mass spectrum available in the Wiley Registry of Mass Spectral Data and SpectraBase. The spectrum indicates a prominent molecular ion peak and other significant fragments, though exact numerical values are proprietary. The data for 3-Chloroaniline and 2,3-Difluoroaniline are sourced from the NIST Mass Spectrometry Data Center.
Deciphering the Fragmentation Pathways
The fragmentation of these halogenated anilines under electron ionization typically initiates with the formation of a molecular ion (M⁺˙). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.
This compound:
The fragmentation of this compound is characterized by the initial loss of a chlorine radical, followed by the expulsion of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for aromatic amines. The presence of both chlorine and fluorine influences the subsequent fragmentation steps.
References
A Comparative Guide to FTIR Spectroscopy for Functional Group Analysis of 2-Chloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy for the functional group identification of 2-Chloro-3-fluoroaniline. Due to the limited availability of direct experimental FTIR data for this compound, this document presents a predicted spectrum based on theoretical calculations and experimental data from structurally similar aniline derivatives. This approach offers a valuable reference for researchers working with this and related compounds in drug development and other scientific fields.
Comparison of Vibrational Frequencies
The following table summarizes the key vibrational frequencies for this compound (predicted) and compares them with the experimental data for aniline, o-chloroaniline, and m-chloroaniline. The predicted values for this compound are derived from theoretical studies on haloanilines and provide a robust estimation for experimental validation.[1]
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | Aniline (Experimental, cm⁻¹) | o-Chloroaniline (Experimental, cm⁻¹)[2] | m-Chloroaniline (Experimental, cm⁻¹)[2] |
| N-H (Amine) | Asymmetric Stretch | ~3480 - 3500 | 3433[2] | 3466[2] | 3455[2] |
| Symmetric Stretch | ~3390 - 3410 | 3356[2] | 3373[2] | 3368[2] | |
| Bending (Scissoring) | ~1610 - 1630 | ~1620 | ~1615 | ~1610 | |
| Aromatic C-H | Stretching | ~3050 - 3100 | ~3030 - 3080 | ~3050 - 3100 | ~3050 - 3100 |
| Out-of-plane Bending | ~750 - 900 | ~750, ~810 | ~750 | ~770, ~850 | |
| Aromatic C=C | Ring Stretching | ~1450 - 1600 | ~1499, ~1603 | ~1480, ~1590 | ~1470, ~1590 |
| C-N | Stretching | ~1280 - 1320 | ~1278 | ~1280 | ~1290 |
| C-Cl | Stretching | ~680 - 750 | - | ~740 | ~770 |
| C-F | Stretching | ~1200 - 1250 | - | - | - |
Experimental Protocol: Acquiring FTIR Spectra of Aromatic Amines
This section details a standard procedure for obtaining a high-quality FTIR spectrum of a solid aromatic amine sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
FTIR Spectrometer with ATR accessory
-
This compound (or other solid amine sample)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.
-
With the ATR accessory in place and no sample on the crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.
-
Use the spectrometer software to identify and label the peaks corresponding to the various functional group vibrations.
-
-
Cleaning:
-
After analysis, retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol to ensure no residue remains for the next measurement.
-
Workflow for FTIR Functional Group Analysis
The following diagram illustrates the logical workflow for identifying the functional groups of an unknown aromatic amine using FTIR spectroscopy.
Caption: Workflow for FTIR functional group analysis of a substituted aromatic amine.
References
A Comparative Guide to HPLC Methods for Purity Determination of 2-Chloro-3-fluoroaniline
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 2-Chloro-3-fluoroaniline is critical for ensuring the quality, safety, and efficacy of final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and quantitative accuracy.[1][2]
This guide provides a comparative analysis of two common Reversed-Phase HPLC (RP-HPLC) approaches that can be applied to determine the purity of this compound: a rapid Isocratic method (Method A) and a comprehensive Gradient method (Method B). While a specific validated method for this compound is not widely published, the methodologies presented here are based on established principles for the analysis of structurally similar halogenated anilines and provide a robust starting point for method development and validation.[3][4][5]
Comparison of HPLC Methodologies
The choice between an isocratic and a gradient HPLC method depends on the specific analytical goal. Method A is optimized for speed and efficiency, making it ideal for routine quality control where the impurity profile is well-characterized. Method B offers superior resolving power for separating a complex mixture of potential impurities, which is crucial during process development, stability studies, and for identifying unknown degradation products.
Caption: General workflow for the HPLC analysis of this compound.
Method Parameters: Isocratic vs. Gradient
The following table summarizes the key chromatographic parameters for the two proposed methods.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Principle | Constant mobile phase composition for rapid elution. | Varying mobile phase composition for enhanced resolution. |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Not Applicable | 0-15 min: 20% to 80% B15-17 min: 80% B17.1-20 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | ~10 minutes | ~20 minutes |
| Primary Use Case | Routine QC, known impurity profile | Impurity profiling, method development, complex samples |
Experimental Protocols
Detailed protocols for sample preparation and analysis are provided below. Standard laboratory safety procedures should be followed at all times.
-
This compound Reference Standard and Sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade or higher)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Mix thoroughly.
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Mix thoroughly.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]
-
Set up the HPLC system according to the parameters specified for either Method A or Method B.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Inject a blank (diluent, e.g., 50:50 acetonitrile:water) to ensure no carryover or system peaks are present.
-
Inject the standard solution to determine the retention time and response for the main peak.
-
Inject the sample solution to perform the purity analysis.
-
After analysis, flush the column with a high-organic mobile phase (e.g., 100% acetonitrile) for storage.[3]
Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Decision diagram for selecting the appropriate HPLC method.
References
A Comparative Guide to the Reactivity of 2-Chloro-3-fluoroaniline and Other Haloanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-chloro-3-fluoroaniline with other haloanilines in key organic transformations. Understanding the relative reactivity of these building blocks is crucial for designing efficient synthetic routes and optimizing reaction conditions in the development of pharmaceuticals, agrochemicals, and other advanced materials.[1] This document summarizes available experimental data and provides detailed experimental protocols for the comparative analysis of haloaniline reactivity.
Factors Influencing Haloaniline Reactivity
The reactivity of haloanilines is primarily governed by a combination of electronic and steric effects imparted by the halogen substituents on the aromatic ring. These factors influence the nucleophilicity of the amino group and the susceptibility of the carbon-halogen bond to cleavage.
Electronic Effects: Halogens are electron-withdrawing groups (-I effect) that decrease the electron density on the aniline ring and the basicity of the amino group.[2] The pKa of the conjugate acid of an aniline is a good measure of its basicity; a lower pKa indicates a less basic and generally less nucleophilic amine.[3] The electron-withdrawing nature of halogens also makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution, provided other activating groups are present.
Steric Effects: Halogen substituents, particularly in the ortho position to the amino group, can sterically hinder the approach of reactants to the nitrogen atom or the adjacent carbon atom.[4] This "ortho effect" can significantly reduce the rate of reactions involving the amino group or substitution at the ortho carbon.[5][6]
Comparative Reactivity in Key Organic Reactions
The following sections compare the expected reactivity of this compound with a range of other haloanilines in common synthetic transformations. The reactivity is predicted based on the interplay of the electronic and steric factors discussed above.
Basicity (pKa)
The basicity of the aniline nitrogen is a fundamental indicator of its nucleophilicity. The presence of electron-withdrawing halogen substituents decreases the basicity (lowers the pKa of the conjugate acid).[3]
| Haloaniline | Substituent Positions | Hammett σ (sum) | Predicted pKa | Predicted Relative Basicity |
| Aniline | - | 0 | 4.63 | Highest |
| 4-Fluoroaniline | para | +0.06 | ~4.5 | High |
| 4-Chloroaniline | para | +0.23 | ~4.1 | Moderate |
| 4-Bromoaniline | para | +0.23 | ~4.1 | Moderate |
| 4-Iodoaniline | para | +0.18 | ~4.2 | Moderate |
| 2-Fluoroaniline | ortho | - | < 4.6 | Moderate-High |
| 2-Chloroaniline | ortho | - | < 4.6 | Moderate |
| 2-Bromoaniline | ortho | - | < 4.6 | Moderate |
| 2-Iodoaniline | ortho | - | < 4.6 | Moderate |
| This compound | ortho, meta | +0.37 (Cl), +0.34 (F) | ~2.5 - 3.0 | Low |
| 2,4-Dichloroaniline | ortho, para | +0.23 (Cl), +0.37 (Cl) | ~2.0 | Very Low |
| 2,4,6-Trichloroaniline | ortho, para, ortho | +0.37 (Cl)x2, +0.23 (Cl) | < 1.0 | Extremely Low |
Note: pKa values are approximate and can vary with measurement conditions. Hammett constants (σ) are a measure of the electronic effect of a substituent; a more positive value indicates a stronger electron-withdrawing effect. For di- and tri-substituted anilines, the additive effect of the substituents is considered for a qualitative prediction.[7][8]
Diazotization
Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt.[9] The rate of this reaction is generally dependent on the nucleophilicity of the aniline nitrogen. Therefore, electron-donating groups enhance the reaction rate, while electron-withdrawing groups, such as halogens, decrease it.[10][11]
| Haloaniline | Predicted Relative Rate of Diazotization |
| Aniline | Fastest |
| 4-Fluoroaniline | Fast |
| 4-Chloroaniline | Moderate |
| 4-Bromoaniline | Moderate |
| 4-Iodoaniline | Moderate |
| 2-Fluoroaniline | Moderate |
| 2-Chloroaniline | Slow |
| 2-Bromoaniline | Slow |
| 2-Iodoaniline | Slow |
| This compound | Very Slow |
| 2,4-Dichloroaniline | Very Slow |
| 2,4,6-Trichloroaniline | Extremely Slow |
Note: The relative rates are qualitative predictions based on the expected nucleophilicity of the amino group.
The resulting diazonium salts are versatile intermediates for Sandmeyer and Schiemann reactions.[12][13][14]
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. The reactivity of the haloaniline in this reaction is primarily determined by the ease of oxidative addition of the C-X bond to the palladium catalyst, which generally follows the trend: I > Br > Cl >> F.[15] Therefore, the reactivity of this compound will be dictated by the C-Cl bond, as the C-F bond is significantly less reactive.
| Haloaniline | Reactive Halogen | Predicted Relative Reactivity in Suzuki-Miyaura Coupling |
| 4-Iodoaniline | I | Very High |
| 4-Bromoaniline | Br | High |
| 4-Chloroaniline | Cl | Moderate |
| 2-Iodoaniline | I | High (potential for steric hindrance) |
| 2-Bromoaniline | Br | Moderate-High (potential for steric hindrance) |
| 2-Chloroaniline | Cl | Low-Moderate (potential for steric hindrance) |
| This compound | Cl | Low-Moderate (potential for steric hindrance) |
| 2,4-Dichloroaniline | Cl | Low (requires selective conditions) |
| 4-Fluoroaniline | F | Very Low |
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reactivity of the haloaniline depends on the nature of the halogen, with the general trend being I > Br > Cl.[16][17][18] The presence of the amino group on the haloaniline substrate can sometimes complicate the reaction by acting as a ligand for the palladium catalyst.
| Haloaniline | Reactive Halogen | Predicted Relative Reactivity in Buchwald-Hartwig Amination |
| 4-Iodoaniline | I | Very High |
| 4-Bromoaniline | Br | High |
| 4-Chloroaniline | Cl | Moderate |
| 2-Iodoaniline | I | High (potential for steric hindrance) |
| 2-Bromoaniline | Br | Moderate-High (potential for steric hindrance) |
| 2-Chloroaniline | Cl | Low-Moderate (potential for steric hindrance) |
| This compound | Cl | Low-Moderate (potential for steric hindrance) |
| 2,4-Dichloroaniline | Cl | Low (requires selective conditions) |
| 4-Fluoroaniline | F | Very Low |
Experimental Protocols
To obtain quantitative comparative data, it is essential to perform reactions under standardized conditions. The following protocols are provided as a starting point for such studies.
General Protocol for Comparative Diazotization
-
Preparation of Haloaniline Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each haloaniline to be tested in a suitable acidic medium (e.g., 1 M HCl).
-
Reaction Setup: In a jacketed reaction vessel maintained at 0-5 °C, place a standardized volume of the haloaniline solution.
-
Initiation of Reaction: Add a standardized equivalent of a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise with vigorous stirring.
-
Monitoring the Reaction: Monitor the disappearance of the starting aniline and the formation of the diazonium salt over time using a suitable analytical technique (e.g., HPLC with a UV detector, or quenching aliquots with a coupling agent like 2-naphthol and analyzing the resulting azo dye).
-
Data Analysis: Determine the initial reaction rate for each haloaniline by plotting the concentration of the product versus time.
General Protocol for Comparative Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the haloaniline (1.0 mmol), the boronic acid partner (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., K2CO3, 2.0 mmol) in a suitable solvent (e.g., toluene/water or dioxane/water).
-
Reaction Conditions: Heat the reaction mixture to a standardized temperature (e.g., 80-100 °C) and stir for a set period.
-
Monitoring and Analysis: Take aliquots from the reaction mixture at regular intervals and analyze by GC-MS or LC-MS to determine the conversion of the starting haloaniline and the yield of the product.
-
Data Comparison: Compare the reaction profiles (conversion vs. time) for each haloaniline to determine their relative reactivities.
General Protocol for Comparative Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the haloaniline (1.0 mmol), the amine coupling partner (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.4 mmol) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to a standardized temperature (e.g., 80-110 °C) and stir for a set period.
-
Monitoring and Analysis: Follow the progress of the reaction by taking aliquots at different time points and analyzing them by GC-MS or LC-MS.
-
Data Comparison: Evaluate the relative reactivity of the haloanilines by comparing their rates of consumption and the corresponding product yields.
Conclusion
The reactivity of this compound is significantly influenced by the presence of two electron-withdrawing halogen substituents. Its amino group is expected to be less basic and nucleophilic compared to mono-haloanilines, leading to slower rates in reactions such as diazotization. In palladium-catalyzed cross-coupling reactions, the reactivity is dictated by the C-Cl bond, which is less reactive than C-Br and C-I bonds. Furthermore, the ortho-chloro substituent is likely to introduce steric hindrance, potentially lowering reaction rates and yields compared to its meta- and para-substituted counterparts. For the rational design of synthetic strategies utilizing this compound, careful consideration of these electronic and steric factors is paramount, and optimization of reaction conditions, including the choice of catalyst, ligand, and base, will be critical for achieving desired outcomes. The provided experimental protocols offer a framework for systematically and quantitatively evaluating the reactivity of this and other haloanilines in-house.
References
- 1. nbinno.com [nbinno.com]
- 2. afit.edu [afit.edu]
- 3. afit.edu [afit.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. quora.com [quora.com]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of 2-Chloro-3-fluoroaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of substituted anilines is a critical step in pharmaceutical and chemical research. 2-Chloro-3-fluoroaniline and its derivatives are important building blocks in the synthesis of a wide range of bioactive molecules. Accurate characterization of these compounds is paramount to ensure the desired chemical properties and biological activities. This guide provides a comparative overview of spectroscopic techniques for the validation of this compound derivatives, supported by available experimental data for isomeric compounds and detailed analytical protocols.
Comparative Spectroscopic Data
The precise substitution pattern on the aniline ring significantly influences the spectroscopic properties of a molecule. By comparing the spectral data of isomers, researchers can gain valuable insights for the structural confirmation of a newly synthesized derivative. The following tables summarize key spectroscopic data for isomers of this compound.
Table 1: ¹H NMR Spectral Data of Chloro-fluoroaniline Isomers
| Compound | Solvent | Aromatic Protons Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | NH₂ Proton Chemical Shift (δ, ppm) |
| 2-Chloro-4-fluoroaniline | - | 7.02 (dd, J=8.7, 5.4 Hz, 1H), 6.85 (dd, J=8.7, 3.0 Hz, 1H), 6.75 (td, J=8.7, 3.0 Hz, 1H) | 3.80 (br s, 2H) |
| 3-Chloro-4-fluoroaniline | CDCl₃ | 7.08 (dd, J=8.7, 2.7 Hz, 1H), 6.95 (t, J=8.7 Hz, 1H), 6.65 (ddd, J=8.7, 4.5, 2.7 Hz, 1H) | 3.75 (br s, 2H) |
Table 2: ¹³C NMR Spectral Data of Chloro-fluoroaniline Isomers
| Compound | Solvent | Aromatic Carbon Chemical Shifts (δ, ppm) |
| 2-Chloro-4-fluoroaniline | Chloroform-d | Not explicitly assigned |
| 3-Chloro-4-fluoroaniline | CDCl₃ | Not explicitly assigned |
Table 3: Key FTIR Vibrational Frequencies of Chloro-fluoroaniline Isomers (cm⁻¹)
| Compound | N-H Stretching | C-N Stretching | C-Cl Stretching | C-F Stretching |
| 3-Chloro-2-fluoroaniline | Not specified | Not specified | Not specified | Not specified |
| 3-Chloro-4-fluoroaniline | Not specified | Not specified | Not specified | Not specified |
Table 4: Mass Spectrometry Data for this compound
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | GC-MS | 145 | Not specified |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. Below are standard protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 300-600 MHz NMR spectrometer.
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 75-150 MHz NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]
-
GC Conditions:
-
Injector Temperature: 250 °C.[1]
-
Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[1]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[1]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Visualization of the Spectroscopic Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation of a this compound derivative and the general signaling pathway for spectroscopic data interpretation.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
Caption: Interpretation pathway for spectroscopic data to validate a chemical structure.
References
Navigating the Analytical Maze: A Comparative Guide to Quantifying 2-Chloro-3-fluoroaniline
For researchers, scientists, and drug development professionals, the precise quantification of chemical entities within complex mixtures is a cornerstone of robust scientific inquiry. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Chloro-3-fluoroaniline, a halogenated aniline of increasing interest in various chemical and pharmaceutical applications. We delve into the nuances of High-Performance Liquid Chromatography (HPLC) with both Ultraviolet (UV) and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS), offering a side-by-side look at their performance characteristics. Detailed experimental protocols and supporting data are provided to aid in the selection of the most appropriate analytical strategy for your research needs.
The accurate determination of this compound in a mixture is critical for a range of applications, from process monitoring in chemical synthesis to impurity profiling in drug development. The choice of analytical technique is paramount and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. This guide will explore the two most prevalent chromatographic techniques for the analysis of substituted anilines: HPLC and GC-MS.
At a Glance: Performance Comparison of Analytical Methods
The selection of an optimal analytical method hinges on a variety of performance parameters. While specific data for this compound is not always available in comparative studies, the data for structurally similar haloaniline isomers provides a reliable benchmark for expected performance. The following table summarizes the key quantitative parameters for HPLC-UV, HPLC-MS, and GC-MS.
| Parameter | HPLC-UV | HPLC-MS | GC-MS |
| Linearity (R²) | > 0.999[1] | > 0.99[2] | > 0.99 |
| Limit of Detection (LOD) | 0.03 - 0.062 µg/mL (for 2-Nitroaniline)[3] | ≤ 0.01 mg/L (as 3-Chloro-4-fluoroaniline equivalent)[4] | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.25 - 0.57 µg/mL (for 2-Nitroaniline)[3] | 0.19 ng/mL (for 4-Fluoroaniline)[2] | Typically in the low ng/mL range |
| Accuracy (% Recovery) | 97.5 - 101.66 (for Aniline)[3] | 92 - 99 (for 4-Fluoroaniline)[2] | 90 - 110 (Typical for similar analytes) |
| Precision (% RSD) | < 4.7 (for Aniline)[3] | < 8.7 (for 4-Fluoroaniline)[2] | < 15 |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. Coupled with UV or MS detection, it offers a powerful tool for the quantification of this compound.
Experimental Protocol: HPLC-UV
This protocol is a representative method for the analysis of chloro-fluoroaniline isomers.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5]
-
Mobile Phase: A gradient elution is often used for optimal separation.
-
Gradient Program: A typical gradient might be: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30.1-35 min, 20% B (re-equilibration).[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 254 nm is a standard wavelength for the detection of aromatic compounds.[7]
-
Injection Volume: 10 µL.[8]
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a suitable concentration (e.g., 0.1 mg/mL).[5] Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Protocol: HPLC-MS
For enhanced sensitivity and selectivity, particularly in complex matrices, coupling HPLC with a mass spectrometer is advantageous.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Gemini-NX C18, 150 × 4.6 mm, 3 µm).[2]
-
Mobile Phase:
-
Gradient Program: A gradient similar to the HPLC-UV method can be used as a starting point and optimized as needed.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) for the specific m/z of this compound.
-
-
Sample Preparation: Prepare samples at a lower concentration (e.g., 10-100 µg/mL) due to the higher sensitivity of the MS detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It offers high resolution and specificity, making it well-suited for the analysis of halogenated anilines.
Experimental Protocol: GC-MS
This protocol provides a general procedure for the analysis of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[6][8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: 250°C.[8]
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.[8]
-
Mass Spectrometry Conditions:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as dichloromethane or methanol, before injection.
Visualizing the Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.
Caption: A typical experimental workflow for the quantification of this compound using HPLC.
Caption: A standard experimental workflow for the quantification of this compound using GC-MS.
Conclusion
The choice between HPLC-UV, HPLC-MS, and GC-MS for the quantification of this compound will ultimately be guided by the specific requirements of the analysis. HPLC-UV offers a robust and cost-effective solution for routine analysis where high sensitivity is not the primary concern. For complex matrices or when trace-level quantification is necessary, the enhanced selectivity and sensitivity of HPLC-MS make it the superior choice. GC-MS provides excellent separation efficiency and is a powerful tool for the analysis of volatile impurities, though it may not be suitable for thermally labile compounds. By understanding the strengths and limitations of each technique, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable quantification of this compound in their samples.
References
- 1. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Application of 2-Chloro-3-fluoroaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Chloro-3-fluoroaniline and its isomers, critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. By presenting available experimental data on their synthesis and reactivity, this document aims to inform strategic decisions in process development and medicinal chemistry.
Executive Summary
Chloro-fluoroanilines are a class of halogenated aromatic amines whose substitution patterns significantly influence their chemical reactivity and suitability as precursors in complex organic syntheses. The interplay between the electron-withdrawing and directing effects of the chlorine and fluorine atoms, combined with the activating amino group, makes each isomer a unique building block. This guide focuses on a comparative assessment of synthetic routes to various isomers, their performance in common chemical transformations, and their spectroscopic characterization. While a direct, single-study comparison under identical conditions is not available in the public literature, this guide collates and presents data from various sources to offer a valuable overview for researchers.
Comparative Synthesis of Chloro-fluoroaniline Isomers
The most common synthetic strategy for preparing chloro-fluoroanilines involves the reduction of the corresponding chlorofluoronitrobenzene precursors. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. Catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) is a widely employed method, offering high yields and cleaner reaction profiles compared to older methods using reducing metals like iron in acidic media.
Table 1: Comparison of Synthetic Yields for Chloro-fluoroaniline Isomers
| Isomer | Starting Material | Reaction Type | Key Reagents & Conditions | Reported Yield (%) | Reported Purity (%) | Reference |
| This compound | 2-Chloro-3-fluoronitrobenzene | Reduction | Tin chloride or iron powder | Not specified | Not specified | |
| 2-Chloro-6-fluoroaniline | 4-Bromo-2-chloro-6-fluoroaniline crude | Hydrogenation debromination | 5wt% Pd/C, triethylamine or NaOH, ethyl acetate or ethanol, 50-60°C | 65.3 - 69.8 | 98.6 - 98.8 | |
| 3-Chloro-2-fluoroaniline | - | - | - | - | - | - |
| 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoronitrobenzene | Catalytic Hydrogenation | 1% Pt/C, H₂, 50-100°C, 0.1-5 MPa | >94 | >99.5 | |
| 4-Chloro-2-fluoroaniline | 4-Chloro-2-fluoroacetanilide | Hydrolysis | NaOH, ethanol, reflux | Not specified | Not specified | |
| 4-Chloro-3-fluoroaniline | 3-Fluoroaniline | Chlorination | N-chlorosuccinimide (NCS), CHCl₃, 0°C | 18 | Not specified | |
| 5-Chloro-2-fluoroaniline | 5-Chloro-2-fluoronitrobenzene | Reduction | 5%-palladium/activated carbon, hydrazine hydrate, methanol, 80°C | 25 | Not specified |
Note: The yields reported are from different sources and may not be directly comparable due to variations in experimental conditions, scale, and optimization.
Experimental Protocols
Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation
This method is favored for its high yield and purity.
Materials:
-
3-chloro-4-fluoronitrobenzene
-
1% Platinum on carbon (Pt/C) catalyst
-
Hydrogen gas
-
High-purity nitrogen gas
Equipment:
-
High-pressure reactor (autoclave) with stirrer, gas inlet, pressure gauge, and temperature control.
-
Filtration apparatus
-
Distillation or recrystallization setup
Procedure:
-
Charge the autoclave with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst (mass ratio of nitro compound to catalyst is typically between 200:1 and 400:1).
-
Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.1-5 MPa.
-
Heat the reactor to 50-100°C and begin vigorous stirring.
-
Maintain the reaction for 1-10 hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the hot reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation or recrystallization to yield 3-chloro-4-fluoroaniline with >99.5% purity.
Synthesis of 2-chloro-3-fluorobromobenzene from 3-chloro-2-fluoroaniline
This protocol illustrates a subsequent application of a chloro-fluoroaniline isomer.
Materials:
-
3-chloro-2-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Sodium nitrite
-
(Other reagents for the second step - "heavy nitrogen reaction" - are not fully specified in the source)
Procedure for Bromination Step:
-
Dissolve 3-chloro-2-fluoroaniline (0.4 mol) in DMF (100 mL) in a four-port flask.
-
Cool the solution to 10 ± 2°C.
-
Add NBS (0.402 mol) portion-wise.
-
Monitor the reaction by GC.
-
Upon completion, pour the mixture into an ice-water mixture.
-
Separate the oily layer and wash it with water.
-
Drying the product yields 4-bromo-3-chloro-2-fluoroaniline. The reported yield for this step is 96.3%.
The subsequent diazotization and substitution reaction (referred to as "heavy nitrogen reaction" in the source) leads to 2-chloro-3-fluorobromobenzene with a total overall yield of approximately 82.5%.
Spectroscopic Data Comparison
The following table summarizes key spectroscopic data for this compound and its isomers, which is crucial for their identification and characterization.
Table 2: Spectroscopic Data of Chloro-fluoroaniline Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | 6.95 (t, 1H), 6.6-6.7 (m, 2H), 3.9 (br s, 2H) | Not readily available | Not readily available | 145 (M+) |
| 3-Chloro-4-fluoroaniline | 7.08 (dd, 1H), 6.95 (t, 1H), 6.65 (ddd, 1H), 3.75 (br s, 2H) | 151.2, 142.1, 122.9, 119.5, 116.4, 115.8 | 3480, 3390, 1620, 1510, 1250, 810 | 145 (M+) |
| 4-Chloro-2-fluoroaniline | 7.02 (dd, 1H), 6.85 (dd, 1H), 6.75 (td, 1H), 3.80 (br s, 2H) | Not readily available | Not readily available | 145 (M+) |
| 4-Chloro-3-fluoroaniline | 7.1-7.2 (m, 1H), 6.5-6.6 (m, 2H), 3.8 (br s, 2H) | Not readily available | Not readily available | 145 (M+) |
| 5-Chloro-2-fluoroaniline | 6.8-6.9 (m, 2H), 6.6-6.7 (m, 1H), 3.7 (br s, 2H) | Not readily available | Not readily available | 145 (M+) |
Visualizing Synthetic Pathways
The synthesis of chloro-fluoroaniline isomers and their subsequent use in creating more complex molecules can be visualized through the following diagrams.
Caption: General synthetic routes to various chloro-fluoroaniline isomers from their nitro precursors.
Caption: Logical workflow for the application of chloro-fluoroaniline isomers in synthesis.
Conclusion
The selection of a specific chloro-fluoroaniline isomer is a critical decision in the design of a synthetic route. While 3-chloro-4-fluoroaniline appears to be one of the more efficiently synthesized isomers based on available data, with reported yields exceeding 94%, the optimal choice will ultimately depend on the desired substitution pattern of the final target molecule. This guide provides a foundational comparison based on publicly available data to assist researchers in navigating these choices. Further in-house experimental validation under standardized conditions is recommended for a definitive comparative assessment of performance in specific applications.
Spectroscopic Comparison of 2-Chloro-3-fluoroaniline and Its Key Reaction Products: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Chloro-3-fluoroaniline and its principal reaction products: N-(2-chloro-3-fluorophenyl)acetamide, 2-chloro-3-fluoro-iodobenzene, and 2-chloro-3-fluorophenol. The information presented herein is supported by experimental data to facilitate identification, characterization, and quality control in synthetic workflows.
Introduction to this compound and its Reactivity
This compound is a halogenated aromatic amine that serves as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is primarily centered around the amino group, which can undergo a variety of chemical transformations. This guide focuses on two common reaction pathways: acylation and diazotization, leading to the formation of an acetamide, an iodobenzene, and a phenol derivative, respectively. Understanding the spectroscopic shifts between the starting material and these products is crucial for reaction monitoring and product confirmation.
Spectroscopic Data Summary
The following tables summarize the key experimental spectroscopic data for this compound and its reaction products.
Table 1: Spectroscopic Data for this compound (C₆H₅ClFN)
| Spectroscopic Technique | Data |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 145.[1][2] |
| Infrared (IR) Spectroscopy | Data not available in the search results. |
| ¹H Nuclear Magnetic Resonance (NMR) | Data not available in the search results. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data not available in the search results. |
Table 2: Spectroscopic Data for N-(2-chloro-3-fluorophenyl)acetamide (C₈H₇ClFNO)
| Spectroscopic Technique | Data |
| Mass Spectrometry | Data for the analogous compound 2-chloro-N-(2-fluorophenyl)acetamide shows a molecular weight of 187.60 g/mol . |
| Infrared (IR) Spectroscopy | Data for the analogous compound 2-chloro-N-(2-fluorophenyl)acetamide is available from Aldrich. |
| ¹H Nuclear Magnetic Resonance (NMR) | Data for the analogous compound 2-chloro-N-(2-fluorophenyl)acetamide is available.[3] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data for the analogous compound 2-chloro-N-(2-fluorophenyl)acetamide is available.[3] |
Table 3: Spectroscopic Data for 2-chloro-3-fluoro-iodobenzene (C₆H₃ClFI)
| Spectroscopic Technique | Data |
| Mass Spectrometry | Data not available in the search results. |
| Infrared (IR) Spectroscopy | Data not available in the search results. |
| ¹H Nuclear Magnetic Resonance (NMR) | Data not available in the search results. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data not available in the search results. |
Table 4: Spectroscopic Data for 2-chloro-3-fluorophenol (C₆H₄ClFO)
| Spectroscopic Technique | Data |
| Mass Spectrometry | Molecular Ion (M+H)⁺: m/z 145.[4] |
| Infrared (IR) Spectroscopy | Data for the analogous compound 3-fluorophenol is available.[5] |
| ¹H Nuclear Magnetic Resonance (NMR) | (400 MHz, DMSO-d₆) δ 6.91-6.95 (m, 2H); 7.00 (s, 1H); 10.3 (s, 1H) ppm.[4] |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | (376.4 MHz, DMSO-d₆) δ -139.9 ppm.[4] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data for the analogous compound 2-fluorophenol is available.[6] |
Experimental Protocols
Detailed experimental protocols for the spectroscopic techniques mentioned above are crucial for obtaining reliable and reproducible data.
Mass Spectrometry (MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for the analysis of these compounds.
-
Sample Preparation: Samples are dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is commonly employed. The oven temperature program usually starts at a low temperature (e.g., 50 °C) and is ramped up to a high temperature (e.g., 250 °C) to ensure the separation of components.
-
MS Conditions: Electron ionization (EI) at 70 eV is a standard method for generating mass spectra. The mass analyzer is scanned over a relevant mass range (e.g., m/z 40-400).
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectra.
-
Sample Preparation: Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically performed to obtain singlets for all carbon atoms. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Reaction Pathways and Visualization
The transformation of this compound into its derivatives can be visualized to better understand the chemical changes and their impact on the spectroscopic properties.
Caption: Reaction pathways of this compound.
This guide provides a foundational spectroscopic comparison for this compound and its common reaction products. Researchers are encouraged to acquire their own experimental data under their specific laboratory conditions for the most accurate analysis and comparison.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol - Google Patents [patents.google.com]
- 5. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04352A [pubs.rsc.org]
- 6. rsc.org [rsc.org]
A Researcher's Guide to Impurity Characterization in the Synthesis of 2-Chloro-3-fluoroaniline
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in the synthesis of 2-Chloro-3-fluoroaniline, a key building block in various pharmaceutical compounds. The following sections present supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection and implementation of appropriate quality control strategies.
Understanding the Synthetic Landscape and Potential Impurities
The primary route for the synthesis of this compound involves a two-step process: the chlorination of 3-fluoronitrobenzene to form 2-chloro-3-fluoronitrobenzene, followed by the reduction of the nitro group.[1] This synthetic pathway, while effective, can introduce a variety of impurities that must be identified and quantified.
Potential Impurities in this compound Synthesis May Include:
-
Starting Materials: Unreacted 3-fluoronitrobenzene.
-
Intermediates: Residual 2-chloro-3-fluoronitrobenzene.
-
Positional Isomers: Isomers of this compound (e.g., 3-Chloro-2-fluoroaniline, 4-Chloro-3-fluoroaniline) can arise from non-selective chlorination.
-
By-products of the Reduction Step: Incomplete reduction can lead to the formation of nitroso or azoxy compounds.
-
Degradation Products: Hydrolysis or dehalogenation of the desired product or intermediates can occur under certain reaction or storage conditions.
Comparative Analysis of Analytical Techniques
The effective characterization of these impurities requires the use of robust and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prevalent methods for impurity profiling in pharmaceutical manufacturing.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Typical Analytes | A wide range of non-volatile and thermally labile compounds, including starting materials, intermediates, and most organic impurities. | Volatile and thermally stable compounds, such as residual solvents and certain positional isomers. Derivatization may be required for less volatile impurities. | Provides structural elucidation of all detectable impurities present at a sufficient concentration. |
| Sensitivity | High, particularly when coupled with a mass spectrometer (LC-MS). Limits of detection (LOD) and quantification (LOQ) are typically in the low ppm range. | Very high sensitivity and selectivity, especially with mass spectrometric detection. Ideal for trace-level impurity identification. | Lower sensitivity compared to chromatographic techniques. Generally suitable for impurities at levels of 0.1% and above. |
| Selectivity | High, can be optimized by adjusting the stationary phase, mobile phase composition, and detector wavelength. | Excellent, with mass spectrometry providing definitive identification of co-eluting peaks based on their mass-to-charge ratio. | Unparalleled for structural isomer differentiation, providing unambiguous identification through unique chemical shifts and coupling constants. |
| Quantitative Accuracy | Excellent, with well-established methods for calibration and quantification. | Good, though can be affected by matrix effects and the need for derivatization. | Quantitative NMR (qNMR) can provide highly accurate quantification without the need for reference standards for each impurity. |
| Key Advantages | Versatile, robust, and widely applicable for purity and assay determination. | Excellent for the identification of unknown volatile impurities and provides structural information. | Provides definitive structural information, crucial for the unambiguous identification of unknown impurities and isomers. |
| Limitations | May not be suitable for highly volatile impurities. Co-eluting peaks can be challenging to resolve without mass spectrometry. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity can be a limitation for trace impurity analysis. |
Experimental Protocols
Detailed and validated experimental protocols are critical for obtaining reliable and reproducible results. The following are representative methodologies for the analysis of impurities in this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity analysis and quantification of known and unknown impurities.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, gradient pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution. Further dilute to a final concentration of 0.05 mg/mL for injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the identification and quantification of volatile impurities and positional isomers.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as methanol or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of impurities and for quantitative analysis.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample. The concentration of an impurity can be determined by comparing the integral of a specific impurity signal to the integral of the internal standard's signal.
Visualization of Key Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the synthesis pathway, potential impurity formation, and the analytical workflow for impurity characterization.
Caption: Synthesis of this compound and potential impurity formation.
Caption: General workflow for the characterization of impurities.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-3-fluoroaniline: A Comprehensive Guide for Laboratory Professionals
An imperative for safety and environmental stewardship, the proper disposal of 2-Chloro-3-fluoroaniline is a critical procedure for any laboratory handling this chemical. This guide provides essential, step-by-step logistical and safety information to ensure the compliant and safe management of this compound waste, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel involved in the handling and disposal of this compound must be equipped with the following:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.
-
Body Protection: A lab coat, and in cases of potential significant exposure, a chemically resistant apron or suit, should be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is essential.
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][2] An eyewash station and a safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations.[1][2] The primary and most recommended method of disposal is through a licensed hazardous waste disposal company.
Step 1: Waste Segregation and Collection
-
Designate as Hazardous Waste: From the moment it is no longer needed, this compound must be treated as hazardous waste.
-
Separate Waste Streams: Collect waste this compound in a dedicated, clearly labeled, and leak-proof container.[3] Do not mix it with non-halogenated solvents or other incompatible waste streams.[4][5][6][7] Contamination of non-halogenated waste with even small amounts of halogenated compounds can significantly increase disposal costs and complexity.[4]
-
Absorb Spills: In case of a spill, absorb the material with an inert absorbent such as sand, vermiculite, or a universal binder.[3][8] The contaminated absorbent material must then be collected and disposed of as hazardous waste.
Step 2: Container Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.
-
Secure Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3][8]
Step 3: Arrange for Professional Disposal
-
Contact a Licensed Vendor: Engage a certified hazardous waste disposal company for the final transport and disposal of the this compound waste.
-
Waste Classification: This chemical is classified as a halogenated organic compound.[1][5] While a specific EPA waste code for unused this compound is not explicitly listed, it would likely fall under codes for halogenated organic wastes. For instance, spent solvent mixtures containing this chemical could be classified under EPA waste codes such as F001 or F002.[9][10] Your disposal vendor will assist in the proper classification.
Disposal Methodologies and Quantitative Data
While professional disposal is the standard, understanding the underlying technologies provides valuable context. High-temperature incineration is the most common and effective method for the complete destruction of halogenated organic compounds. Alternative degradation methods are also being researched and may be applicable in specific scenarios.
| Parameter | Method | Value | Notes |
| Incineration Temperature | Thermal Oxidation | ≥ 1100 °C | Required for hazardous waste containing >1% halogenated organic substances to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[11] |
| Radiation Dosage | Ionizing Radiation | 1 kGy | For complete degradation of a 10 mg/L solution of 2-chloroaniline.[12] |
| Chemical Conversion | Hydrodehalogenation | 100% | Conversion of 4-chloroaniline to aniline using an Al-Ni alloy in an alkaline aqueous solution at room temperature.[13] |
| Biodegradation Rate | Aerobic Mixed Culture | 21.23 ± 0.91 mg FA (g•VSS·h)⁻¹ | Maximum specific degradation rate for 2-fluoroaniline after an acclimation period of 58 days.[14] |
| Biodegradation Rate | Aerobic Mixed Culture | 11.75 ± 0.99 mg FA (g•VSS·h)⁻¹ | Maximum specific degradation rate for 3-fluoroaniline after an acclimation period of 43 days.[14] |
Experimental Protocols for Degradation
The following are summaries of experimental protocols for the degradation of halogenated anilines found in research literature. These are for informational purposes and should not be attempted for routine disposal without a thorough risk assessment and adaptation to a laboratory safety context.
Protocol 1: Hydrodehalogenation of a Halogenated Aniline
This protocol is adapted from a study on the dehalogenation of 4-chloroaniline using a Raney aluminum-nickel alloy.[13]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine a 0.01 M aqueous solution of the halogenated aniline with an alkaline solution (e.g., 1 M aqueous ammonium hydroxide).
-
Addition of Alloy: To the stirred solution, add a catalytic amount of Raney Al-Ni alloy.
-
Reaction: Allow the reaction to proceed at room temperature. The study on 4-chloroaniline reported 100% conversion to aniline.
-
Workup: After the reaction is complete, the mixture would require further treatment to neutralize the base and manage the resulting aniline and metal residues, both of which are hazardous.
Protocol 2: Degradation of 2-Chloroaniline by Ionizing Radiation
This protocol is based on a study of the degradation of 2-chloroaniline in chemical wastewater.[12]
-
Sample Preparation: Prepare an aqueous solution of 2-chloroaniline at a concentration of 10 mg/L.
-
Irradiation: Subject the solution to a source of ionizing radiation until a total absorbed dose of 1 kGy is reached.
-
Analysis: The study reported complete degradation of the 2-chloroaniline at this dosage. The degradation products would need to be identified and disposed of appropriately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ethz.ch [ethz.ch]
- 8. tsijournals.com [tsijournals.com]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. epa.gov [epa.gov]
- 11. zerowasteeurope.eu [zerowasteeurope.eu]
- 12. Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling 2-Chloro-3-fluoroaniline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for 2-Chloro-3-fluoroaniline, including operational and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2][3] Understanding its primary hazards is the first step in safe handling.
GHS Hazard Statements:
-
Harmful if swallowed.[2]
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[4]
| PPE Category | Specification | Source |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | [4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected for integrity before use. | [4][5] |
| Body Protection | Laboratory coat or a chemical-resistant suit to prevent skin contact. | [4] |
| Respiratory Protection | Use only in a well-ventilated area. If dust or vapors are likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. For firefighting, a self-contained breathing apparatus is necessary. | [1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Preparation and Engineering Controls
-
Ventilation: Always handle this chemical in a certified chemical fume hood to ensure adequate ventilation.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]
-
Review SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
Donning PPE
-
Follow the PPE guidelines outlined in the table above. Ensure all PPE is correctly sized and in good condition.
Chemical Handling
-
Avoid Contact: Prevent all contact with skin and eyes.[1][3]
-
Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[1][6]
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes or the generation of dust.
-
Container Management: Keep the container tightly closed when not in use.[1][2]
Post-Handling
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][6]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell.[2][6] |
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation
-
Hazardous Waste: All waste containing this compound must be treated as hazardous waste.[4]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Storage
-
Containers: Collect waste in a designated, compatible, and leak-proof container with a secure lid.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Storage: Store the waste container in a designated secondary containment area that is cool, dry, and well-ventilated, away from incompatible materials.
Disposal of Contaminated Materials
-
PPE and Labware: All disposable PPE (gloves, etc.) and contaminated labware (e.g., pipette tips, weighing boats) must be disposed of as hazardous waste in the same container as the chemical waste.
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The triple-rinsed container can then be disposed of according to institutional guidelines.
Arranging for Professional Disposal
-
Licensed Contractor: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed waste disposal company.[4]
-
Documentation: Ensure all necessary paperwork and manifests are completed for the waste disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
